molecular formula C5H6Br2O2 B1302678 2,2-Dibromo-1-methylcyclopropanecarboxylic acid CAS No. 5365-21-9

2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Cat. No.: B1302678
CAS No.: 5365-21-9
M. Wt: 257.91 g/mol
InChI Key: QPIUEPZQJYZZPJ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H6Br2O2 and its molecular weight is 257.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dibromo-1-methylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUEPZQJYZZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374142
Record name 2,2-dibromo-1-methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-21-9
Record name 2,2-dibromo-1-methylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis and medicinal chemistry. The document details the primary synthetic route, including a step-by-step experimental protocol, reaction mechanism, and safety considerations. Furthermore, it presents key quantitative data in a structured format and discusses potential applications in drug development.

Introduction

This compound is a substituted cyclopropane derivative incorporating a carboxylic acid functional group and geminal dibromides. The strained three-membered ring and the presence of reactive bromine atoms make it a versatile intermediate for the synthesis of more complex molecular architectures. Cyclopropane rings are of significant interest in drug discovery as they can impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.

Primary Synthetic Route: Dibromocyclopropanation of Methacrylic Acid

The most common and efficient method for the synthesis of this compound is the dibromocyclopropanation of methacrylic acid (also known as 2-methylpropenoic acid). This reaction is typically carried out using bromoform (CHBr₃) as the dibromocarbene source and a strong aqueous base, such as sodium hydroxide, under phase-transfer catalysis (PTC) conditions.

Reaction Scheme

Synthesis_of_2_2_Dibromo_1_methylcyclopropanecarboxylic_acid cluster_reactants Reactants cluster_products Products Methacrylic_acid Methacrylic Acid reaction_center + Methacrylic_acid->reaction_center Bromoform Bromoform Bromoform->reaction_center NaOH Sodium Hydroxide NaOH->reaction_center PTC Phase-Transfer Catalyst PTC->reaction_center Target_Molecule This compound reaction_center->Target_Molecule Dibromocyclopropanation

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via the generation of dibromocarbene (:CBr₂) in a two-phase system. The hydroxide ion from the aqueous phase deprotonates bromoform at the interface of the aqueous and organic layers. The resulting tribromomethanide anion (CBr₃⁻) is stabilized by the phase-transfer catalyst, which transports it into the organic phase where it eliminates a bromide ion to form the highly reactive dibromocarbene. The dibromocarbene then undergoes a [1+2] cycloaddition with the double bond of methacrylic acid to form the desired cyclopropane ring.

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Bromoform CHBr₃ CBr3_neg CBr₃⁻ Bromoform->CBr3_neg NaOH NaOH NaOH->Bromoform Deprotonation PTC_CBr3 Q⁺CBr₃⁻ CBr3_neg->PTC_CBr3 Phase Transfer PTC_Q_plus Q⁺ (PTC) PTC_Q_plus->PTC_CBr3 Dibromocarbene :CBr₂ PTC_CBr3->Dibromocarbene Elimination of Br⁻ Methacrylic_acid Methacrylic Acid Dibromocarbene->Methacrylic_acid [1+2] Cycloaddition Product Product Methacrylic_acid->Product

Caption: Mechanism of phase-transfer catalyzed dibromocyclopropanation.

Experimental Protocol

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesCAS Number
Methacrylic Acid86.0925.8 g0.379-41-4
Bromoform252.73100 mL (approx. 289 g)1.1475-25-2
Sodium Hydroxide40.00160 mL of 30% (w/v) solution1.21310-73-2
Triethylbenzylammonium Bromide272.240.5 g0.00185197-85-3
Dichloromethane84.93As needed-75-09-2
Concentrated Hydrochloric Acid36.46As needed-7647-01-0
Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser, combine methacrylic acid (25.8 g, 0.3 mol) and bromoform (100 mL).

  • Addition of Catalyst and Base: Add triethylbenzylammonium bromide (0.5 g). Begin stirring the mixture vigorously and add a 30% aqueous solution of sodium hydroxide (160 mL) dropwise via the addition funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored and maintained at or below room temperature using a water bath if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4 hours.

  • Work-up: Stop the stirring and allow the layers to separate. Transfer the reaction mixture to a separatory funnel.

  • Separation: Separate the lower organic layer from the upper aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid with stirring until the pH is approximately 1.

  • Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Expected Yield and Purity

Following a similar procedure, a yield of 93.6% with a purity of >95% has been reported.[1][2]

Safety Information

  • Methacrylic Acid: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromoform: Toxic and a suspected carcinogen. It is also harmful if swallowed or inhaled. All manipulations should be performed in a fume hood.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Dichloromethane and Hydrochloric Acid: Both are hazardous and should be handled in a fume hood with appropriate PPE.

Characterization Data (Predicted)

¹H NMR (Predicted):

  • δ (ppm): 1.4-1.6 (s, 3H, -CH₃), 1.8-2.0 (d, 1H, cyclopropyl-H), 2.1-2.3 (d, 1H, cyclopropyl-H), 10.0-12.0 (br s, 1H, -COOH). The diastereotopic cyclopropyl protons would likely appear as an AB quartet.

¹³C NMR (Predicted):

  • δ (ppm): 20-25 (-CH₃), 30-35 (C-Br₂), 35-40 (quaternary C), 40-45 (CH₂), 175-180 (-COOH).

IR (Predicted):

  • ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1680-1710 (strong, C=O stretch of carboxylic acid), ~3000 (C-H stretch).

Mass Spectrometry (Predicted):

  • m/z: Expected molecular ion peaks corresponding to the isotopic distribution of two bromine atoms.

Alternative Synthetic Routes

While the phase-transfer catalysis method is prevalent, other synthetic strategies could be employed:

  • Simmons-Smith Reaction: While typically used for cyclopropanation with diiodomethane, modified conditions could potentially be used with bromoform.

  • Diazo Compounds: The reaction of a diazo compound with a dibromoalkene could in principle form the cyclopropane ring, though this is a less common approach for this specific target.

Applications in Drug Development

Cyclopropane-containing molecules are of significant interest in medicinal chemistry. The rigid cyclopropane scaffold can act as a conformationally restricted bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. The introduction of a cyclopropane moiety can lead to:

  • Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains.

  • Enhanced Target Binding: The fixed conformation can lead to more precise interactions with biological targets, potentially increasing potency and selectivity.

  • Novel Chemical Space: Cyclopropane derivatives provide access to unique three-dimensional structures for library synthesis and lead optimization.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structure suggests it could be a valuable intermediate. The carboxylic acid provides a handle for further functionalization, such as amide bond formation, while the dibromo-substituted carbon can be a site for subsequent chemical transformations.

Conclusion

The synthesis of this compound via the dibromocyclopropanation of methacrylic acid is a robust and high-yielding method. This technical guide provides the necessary information for its preparation and highlights its potential as a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. Further research into the specific applications and biological activities of derivatives of this compound is warranted.

References

In-Depth Technical Guide: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, its synthesis, and a discussion of the known biological activities of related compounds, highlighting its potential in drug discovery and development.

Core Chemical and Physical Properties

This compound is a halogenated derivative of cyclopropanecarboxylic acid. The presence of the gem-dibromocyclopropane moiety confers unique structural and electronic properties to the molecule, making it an interesting building block for organic synthesis and medicinal chemistry.

Structural and Chemical Data
PropertyValueSource
Molecular Formula C₅H₆Br₂O₂[1]
Molecular Weight 257.91 g/mol [1]
IUPAC Name 2,2-dibromo-1-methylcyclopropane-1-carboxylic acid[1]
CAS Number 5365-21-9[1]
Canonical SMILES CC1(C(=O)O)C1(Br)Br[1]
InChI Key QPIUEPZQJYZZPJ-UHFFFAOYSA-N[1]
Predicted Physical Properties
PropertyPredicted Value
Boiling Point 289.3 ± 40.0 °C at 760 mmHg
Density 2.3 g/cm³
Refractive Index 1.640
Flash Point 128.8 ± 27.3 °C
Vapor Pressure 0.0 ± 1.3 mmHg at 25°C

Synthesis and Experimental Protocol

A general and efficient method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.

Synthesis Workflow

Synthesis_Workflow Methacrylic_Acid Methacrylic Acid Reaction_Mixture Reaction Mixture in Chloroform/Water Methacrylic_Acid->Reaction_Mixture Bromoform Bromoform Bromoform->Reaction_Mixture Phase_Transfer_Catalyst Phase-Transfer Catalyst (e.g., Benzyltriethylammonium bromide) Phase_Transfer_Catalyst->Reaction_Mixture Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Reaction_Mixture Acidification Acidification (Concentrated HCl) Reaction_Mixture->Acidification Extraction Extraction (Dichloromethane) Acidification->Extraction Purification Drying and Solvent Evaporation Extraction->Purification Final_Product 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid Purification->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methacrylic acid

  • Bromoform

  • Chloroform

  • Benzyltriethylammonium bromide (or other suitable phase-transfer catalyst)

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine methacrylic acid and chloroform.

  • Addition of Reagents: To the stirred solution, add the phase-transfer catalyst (e.g., benzyltriethylammonium bromide) followed by the bromoform.

  • Reaction Execution: Slowly add a 30% solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The reaction is typically carried out at room temperature for several hours.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the layers are separated. The aqueous layer is carefully acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • Extraction: The acidified aqueous layer is extracted multiple times with dichloromethane.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (two doublets or a more complex multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic carbon, the quaternary carbon attached to the methyl group, the carbon bearing the two bromine atoms, the methyl carbon, and the methylene carbon of the cyclopropane ring. The carbon atom attached to the bromine atoms is expected to be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[2][3] A strong and sharp C=O stretching absorption is expected in the region of 1710-1760 cm⁻¹.[2][3]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key feature for identification. Fragmentation would likely involve the loss of the carboxyl group and bromine atoms.

Potential Applications in Drug Development and Biological Activity of Related Compounds

Currently, there is a lack of specific studies on the biological activity of this compound. However, the cyclopropane ring is a recurring motif in a variety of biologically active molecules, and gem-dihalocyclopropanes are versatile synthetic intermediates. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

General Biological Activities of Cyclopropane Derivatives

Cyclopropane-containing compounds have demonstrated a wide range of biological activities, including:

  • Enzyme Inhibition: The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potent enzyme inhibitors. For instance, cyclopropylamines have been studied as inactivators of monoamine oxidase (MAO).[4]

  • Anticancer Activity: Some cyclopropenone derivatives have shown significant biological activity against various cancer cell lines, including triple-negative breast cancer and melanoma.

  • Antimicrobial and Antiviral Properties: The unique structural features of cyclopropanes have been incorporated into compounds with antibacterial, antifungal, and antiviral activities.

Logical Pathway for Investigating Biological Potential

The exploration of the biological potential of this compound and its derivatives would logically follow a standard drug discovery workflow.

Biological_Investigation_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization Start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid Derivatization Chemical Modification (e.g., Amide, Ester formation) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (e.g., Cell-based assays, Enzyme inhibition assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Derivatization Iterative Synthesis ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate Preclinical In vivo efficacy and safety studies Lead_Candidate->Preclinical Preclinical Studies

Caption: A logical workflow for the biological evaluation of the title compound.

Disclaimer: This document is intended for informational purposes for a technical audience of researchers, scientists, and drug development professionals. The information on predicted properties and potential applications is based on existing scientific literature for related compounds and should be experimentally verified. This compound is for research use only and not intended for diagnostic or therapeutic use.[5]

References

Spectroscopic Data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the available spectroscopic data for the compound 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole (CAS 5365-21-9). Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data for this specific compound remains elusive. This guide, therefore, presents predicted spectroscopic data based on established principles and data from closely related analogs. Additionally, it outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazole. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.2m2HAr-H
~6.9d1HAr-H
~6.7s1HIsoxazole C4-H
~3.9s6H2 x OCH₃
~2.3s3HCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170Isoxazole C5
~161Isoxazole C3
~152Ar-C
~149Ar-C
~121Ar-C
~119Ar-CH
~111Ar-CH
~109Ar-CH
~97Isoxazole C4
~56OCH₃
~12CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic, isoxazole)
~2980-2850MediumC-H stretch (aliphatic)
~1620-1580StrongC=N stretch (isoxazole)
~1590, 1520, 1460StrongC=C stretch (aromatic)
~1260, 1020StrongC-O stretch (aryl ether)

Predicted as a KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
219100[M]⁺
204~70[M - CH₃]⁺
178~40[M - CH₃CO]⁺
150~50[M - C₃H₂NO]⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

While specific experimental details for CAS 5365-21-9 are not available, the following general protocols are commonly employed for the spectroscopic characterization of isoxazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

  • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., CHCl₃) in an appropriate cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Employ an appropriate ionization technique, typically Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

The Stereochemistry of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemical aspects of synthesizing 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The creation of the chiral center at the C1 position of the cyclopropane ring during synthesis presents a key stereochemical challenge. This document details the racemic synthesis, strategies for achieving enantiomeric enrichment through asymmetric synthesis, and methods for chiral resolution of the resulting racemic mixture.

Racemic Synthesis of this compound

The standard synthesis of this compound involves the dibromocyclopropanation of methacrylic acid. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitate the reaction between the aqueous and organic phases. The reactive intermediate, dibromocarbene (:CBr₂), is generated in situ from bromoform (CHBr₃) and a strong base, such as sodium hydroxide. The dibromocarbene then undergoes a cheletropic addition to the double bond of methacrylic acid.

This addition is stereospecific, meaning the geometry of the alkene is retained in the cyclopropane product. However, since methacrylic acid is a prochiral molecule, the addition of the dibromocarbene to its double bond creates a new stereocenter at the C1 position of the cyclopropane ring. In the absence of a chiral influence, the reaction produces a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

A general procedure for this synthesis is adapted from the synthesis of the analogous 2,2-dichloro-1-methylcyclopropylcarboxylic acid, with bromoform replacing chloroform.[1]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Deprotonation of Bromoform: The hydroxide ion from the aqueous phase deprotonates bromoform in the organic phase, facilitated by a phase-transfer catalyst.

  • Formation of Dibromocarbene: The resulting tribromomethyl anion undergoes alpha-elimination to form the highly reactive dibromocarbene.

  • Cycloaddition: The dibromocarbene adds to the double bond of methacrylic acid in a concerted fashion.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH CHBr3 Bromoform (CHBr₃) NaOH->CHBr3 Deprotonation (PTC assisted) CBr3- Tribromomethyl anion (⁻CBr₃) CHBr3->CBr3- :CBr2 Dibromocarbene (:CBr₂) CBr3-->:CBr2 α-elimination Methacrylic_acid Methacrylic Acid :CBr2->Methacrylic_acid Cycloaddition Product Racemic 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid Methacrylic_acid->Product

Figure 1: Reaction mechanism for the synthesis of racemic this compound.
Experimental Protocol: Racemic Synthesis

The following protocol is based on the procedure for the dichloro-analog and is expected to yield the desired dibromo-compound with high purity.[1]

Materials:

  • Methacrylic acid

  • Bromoform (Tribromomethane)

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium bromide (TEBAB)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (0.3 mol), bromoform (100 ml), and triethylbenzylammonium bromide (0.5 g).

  • With vigorous stirring, add a 30% solution of sodium hydroxide (160 ml).

  • Continue stirring at room temperature for 4 hours.

  • Stop stirring and allow the layers to separate.

  • Separate the aqueous (upper) layer.

  • Cool the aqueous phase in an ice bath and acidify to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • Stir for an additional 30 minutes.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Reactant/ProductMolar RatioYield (%)Purity (%)
Methacrylic Acid1->95
BromoformExcess--
This compound-93.6>95

Table 1: Expected yield and purity for the racemic synthesis of this compound.[1]

Asymmetric Synthesis

To obtain enantiomerically enriched this compound directly, an asymmetric synthesis approach is required. This is typically achieved by using a chiral phase-transfer catalyst. Cinchona alkaloids and their derivatives are commonly employed as chiral PTCs for stereoselective cyclopropanation reactions. These catalysts can create a chiral environment around the reacting species, leading to a preferential formation of one enantiomer over the other.

G Start Methacrylic Acid + Bromoform Reaction Asymmetric Dibromocyclopropanation Start->Reaction Catalyst Chiral Phase- Transfer Catalyst Catalyst->Reaction Product Enantiomerically Enriched 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid Reaction->Product

Figure 2: General workflow for asymmetric synthesis.
SubstrateChiral PTCEnantiomeric Excess (ee, %)Reference
α,β-unsaturated esterCinchona alkaloid derivative50-90Inferred from similar reactions

Table 2: Representative enantiomeric excess values for asymmetric cyclopropanation of related substrates.

Chiral Resolution

An alternative and often more practical approach to obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. This can be accomplished by two primary methods: classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This method involves reacting the racemic carboxylic acid with a chiral base (a resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Once separated, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids.

Commonly used chiral resolving agents for carboxylic acids include chiral amines such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine. A protocol for a similar compound, 2,2-dimethylcyclopropane carboxylic acid, utilizes L-carnitine oxalate for resolution.[1]

Experimental Protocol: Chiral Resolution (General Procedure)

  • Dissolve the racemic this compound in a suitable solvent.

  • Add an equimolar amount of a chiral amine resolving agent.

  • Heat the solution to dissolve the salts and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration.

  • Recrystallize the salt to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to liberate the enantiomerically pure carboxylic acid.

  • Extract the enantiopure acid with an organic solvent.

G Racemic_Acid Racemic 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid Salt_Formation Formation of Diastereomeric Salts Racemic_Acid->Salt_Formation Chiral_Base Chiral Amine Chiral_Base->Salt_Formation Separation Fractional Crystallization Salt_Formation->Separation Diastereomer_1 Diastereomer 1 (less soluble) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 (in solution) Separation->Diastereomer_2 Acidification_1 Acidification Diastereomer_1->Acidification_1 Acidification_2 Acidification Diastereomer_2->Acidification_2 Enantiomer_1 Enantiomer 1 Acidification_1->Enantiomer_1 Enantiomer_2 Enantiomer 2 Acidification_2->Enantiomer_2

Figure 3: Workflow for chiral resolution via diastereomeric salt formation.
Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and thus separation.

General HPLC Conditions for Chiral Separation of Carboxylic Acids:

  • Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives like cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress ionization of the carboxylic acid.

  • Detection: UV detection is typically used.

The specific conditions would need to be optimized for this compound.

Conclusion

The synthesis of this compound presents an interesting stereochemical challenge due to the formation of a new chiral center. While the standard synthesis yields a racemic mixture, this guide has outlined the primary strategies for obtaining enantiomerically pure forms of this valuable compound. Asymmetric synthesis using chiral phase-transfer catalysts offers a direct route to enantiomerically enriched products, while chiral resolution, either through classical diastereomeric salt formation or modern chiral chromatography, provides effective methods for separating the racemic mixture. The choice of method will depend on the desired scale of production, the required enantiomeric purity, and the available resources. For drug development and other applications where stereochemistry is critical, a thorough understanding and application of these techniques are essential.

References

Stability and Storage of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. The information herein is curated to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound. This document outlines potential degradation pathways, recommended storage protocols, and a detailed experimental design for stability assessment through forced degradation studies.

Core Stability Profile

This compound is a halogenated cyclopropane derivative. While specific stability data for this exact molecule is not extensively published, its structural motifs—a carboxylic acid and a gem-dibromocyclopropane ring—suggest susceptibility to specific degradation pathways. Generally, carboxylic acids should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] The gem-dihalocyclopropane group may undergo degradation under certain conditions, such as exposure to strong bases or certain metals.[3]

General Recommendations:

  • Storage Temperature: Store in a cool environment. Refrigeration is often recommended for reactive carboxylic acids to minimize decomposition.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.

  • Container: Use corrosion-resistant and tightly sealed containers, such as glass or compatible plastic (e.g., polyethylene, polypropylene), to prevent leakage and reaction with the container material.[1][5]

  • Light: Protect from direct sunlight and strong artificial light, as photolytic degradation is a potential pathway for halogenated compounds.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate stability studies and for interpreting degradation product profiles.

  • Hydrolysis: The carboxylic acid functional group can participate in acid-base reactions. While the cyclopropane ring is generally stable to hydrolysis under neutral conditions, extreme pH and elevated temperatures could potentially lead to ring-opening or other reactions.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures. The stability of the resulting carbanion or radical intermediate influences the ease of this process.

  • Oxidation: While not containing highly susceptible functionalities to oxidation, aggressive oxidizing agents or autoxidation under prolonged exposure to air could potentially lead to degradation.[6]

  • Photodegradation: Halogenated organic molecules can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV or visible light, leading to radical-mediated degradation pathways.

  • Reaction with Incompatible Materials: Strong bases can react with the carboxylic acid and may also promote elimination or ring-opening reactions of the gem-dibromocyclopropane.[2] Reactive metals could also interact with the compound.[2]

Below is a diagram illustrating the logical relationship of factors that can affect the stability of this compound.

cluster_storage Storage Conditions cluster_compound Compound Properties cluster_degradation Degradation Pathways Temperature Temperature Degradation_Rate Degradation_Rate Temperature->Degradation_Rate Decarboxylation Decarboxylation Temperature->Decarboxylation Product_Purity Product_Purity Degradation_Rate->Product_Purity Light Light Photodegradation Photodegradation Light->Photodegradation Photodegradation->Product_Purity Atmosphere (Oxygen) Atmosphere (Oxygen) Oxidation Oxidation Atmosphere (Oxygen)->Oxidation Oxidation->Product_Purity Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Hydrolysis->Product_Purity 2,2-Dibromo-1-methylcyclopropanecarboxylic_acid 2,2-Dibromo-1-methylcyclopropanecarboxylic_acid 2,2-Dibromo-1-methylcyclopropanecarboxylic_acid->Degradation_Rate Intrinsic Stability Decarboxylation->Product_Purity

Caption: Factors influencing the stability of the target compound.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended. These are based on general best practices for reactive carboxylic acids and halogenated compounds.[1][2][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Tightly sealed container. Inert gas (e.g., Argon) for long-term storage.To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.
Light Amber glass vial or opaque container.To protect against photolytic degradation.
Container Material Borosilicate glass or chemically resistant plastic (e.g., PTFE-lined cap).To prevent reaction with or leaching from the container.[1][5]
Incompatibilities Store away from strong bases, strong oxidizing agents, and reactive metals.To avoid vigorous and potentially hazardous chemical reactions.[2]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of this compound.[6][7][8] This also helps in developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Analytical Method:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for analyzing the compound and its degradation products.[9][10] For mass spectrometry (MS) compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[9]

Start Start Prepare_Stock_Solution Prepare Stock Solution in Acetonitrile/Water Start->Prepare_Stock_Solution Stress_Conditions Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Oxidation (H2O2) Thermal (Dry Heat) Photolytic (UV/Vis) Prepare_Stock_Solution->Stress_Conditions Neutralize_Samples Neutralize Acid/Base Samples Stress_Conditions:f0->Neutralize_Samples Stress_Conditions:f1->Neutralize_Samples Dilute_Samples Dilute to Working Concentration Stress_Conditions:f2->Dilute_Samples Stress_Conditions:f3->Dilute_Samples Stress_Conditions:f4->Dilute_Samples Neutralize_Samples->Dilute_Samples HPLC_Analysis Analyze by RP-HPLC-UV/MS Dilute_Samples->HPLC_Analysis Data_Analysis Assess Degradation (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a forced degradation study.

Detailed Methodologies:

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M to 1 M HCl.[6] 2. Incubate at elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 24 hours), sampling at various time points.[7][11] 3. Cool the samples and neutralize with an equivalent amount of base (e.g., NaOH). 4. Dilute to the target concentration with mobile phase for analysis.
Base Hydrolysis 1. Dissolve the compound in a suitable solvent and dilute with 0.1 M to 1 M NaOH.[6] 2. Incubate at room or elevated temperature (e.g., 60°C), sampling at various time points.[7] 3. Cool the samples and neutralize with an equivalent amount of acid (e.g., HCl). 4. Dilute to the target concentration with mobile phase for analysis.
Oxidation 1. Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3-30%).[7] 2. Store at room temperature for a defined period (e.g., up to 24 hours), protected from light. 3. Sample at various time points and dilute for analysis.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 105°C if melting point is >150°C).[7] 2. Sample at various time points. 3. Dissolve the sample in a suitable solvent and dilute for analysis.
Photolytic Degradation 1. Expose the compound (both in solid state and in solution) to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., NLT 1.2 million lux hours and NLT 200 watt hours/square meter).[8] 2. A control sample should be wrapped in aluminum foil to exclude light. 3. Sample at appropriate time points, dissolve (if solid), and dilute for analysis.

Data Presentation and Interpretation

The results from the stability and forced degradation studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table of Forced Degradation Results:

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
Acid Hydrolysis1 M HCl2480
Base Hydrolysis1 M NaOH2460
Oxidation30% H2O224RT
ThermalDry Heat48105
PhotolyticUV/Vis Light-RT

Long-Term Stability Data Table:

Storage ConditionTime Point (Months)AppearanceAssay (%)Purity (%)Degradation Products (%)
2-8°C0
3
6
12
25°C / 60% RH0
3
6

By following the guidelines and protocols outlined in this technical guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound, thereby maintaining its quality and integrity for its intended application.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. This versatile building block, possessing a strained three-membered ring with geminal dibromides and a carboxylic acid moiety, offers a range of potential transformations for the synthesis of novel molecules, including analogs of bioactive compounds.

Esterification of this compound

The carboxylic acid group of this compound can be readily converted to a variety of esters. These esters can serve as intermediates for further synthetic modifications or as target molecules themselves. Fischer esterification, a classic acid-catalyzed reaction, is a straightforward method for this transformation.

Reaction Scheme:

Esterification reactant1 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid reaction_center reactant1->reaction_center reactant2 R-OH (Alcohol) reactant2->reaction_center catalyst H+ (cat.) catalyst->reaction_center   product Ester Derivative water H2O reaction_center->product reaction_center->water

Caption: Fischer Esterification of this compound.

Experimental Protocol: Synthesis of Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylate
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.58 g, 10 mmol).

  • Reagents: Add absolute ethanol (50 mL) to the flask.

  • Catalyst: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify the product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Expected):
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Ethyl 2,2-dibromo-1-methylcyclopropanecarboxylateC₇H₁₀Br₂O₂285.9685-95>95

Reductive Dehalogenation to 1-Methylcyclopropanecarboxylic Acid Derivatives

The gem-dibromo group can be selectively reduced to a monobromo or completely dehalogenated to a methylcyclopropane. This transformation is valuable for accessing less halogenated cyclopropane derivatives, which are also important synthetic intermediates.

Reaction Scheme:

Dehalogenation reactant 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid reaction_center reactant->reaction_center reagent Reducing Agent (e.g., Zn, H₂/Pd) reagent->reaction_center product 1-Methylcyclopropane- carboxylic acid reaction_center->product

Caption: Reductive Dehalogenation of the title compound.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic acid
  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place activated zinc powder (6.54 g, 100 mmol).

  • Solvent: Add a mixture of ethanol (50 mL) and water (10 mL).

  • Reactant Addition: Dissolve this compound (5.16 g, 20 mmol) in ethanol (20 mL) and add it to the dropping funnel. Add the solution dropwise to the zinc suspension while maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove excess zinc. Acidify the filtrate to pH 2 with 2M hydrochloric acid.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.

Quantitative Data (Expected):
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
1-Methylcyclopropanecarboxylic acidC₅H₈O₂100.1280-90>95

Base-Promoted Ring-Opening to Synthesize Substituted Butenoic Acids

Inspired by the reactivity of similar gem-dibromocyclopropanes, this compound can potentially undergo a base-promoted ring-opening reaction.[1][2] This would lead to the formation of a 2-bromo-3-methylbut-2-enoic acid derivative, a useful intermediate for further functionalization.

Reaction Pathway:

RingOpening reactant 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid intermediate Vinyl Carbanion Intermediate reactant->intermediate Ring Opening base Base (e.g., NaOMe) base->reactant   product 2-Bromo-3-methyl- but-2-enoic acid derivative intermediate->product Protonation

Caption: Proposed Ring-Opening of the title compound.

Experimental Protocol: Synthesis of Methyl 2-bromo-3-methylbut-2-enoate
  • Setup: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide by dissolving sodium (0.46 g, 20 mmol) in anhydrous methanol (40 mL).

  • Reactant Addition: Cool the sodium methoxide solution to 0°C. Add a solution of this compound (2.58 g, 10 mmol) in anhydrous methanol (10 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical):
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
Methyl 2-bromo-3-methylbut-2-enoateC₆H₉BrO₂193.0460-70>95

Application as a Precursor for Pyrethroid-like Structures

Gem-dihalocyclopropanes are key structural motifs in many synthetic pyrethroid insecticides.[3][4] this compound can be considered a valuable precursor for the synthesis of novel pyrethroid analogs. The synthesis would typically involve esterification with a suitable alcohol, followed by modifications of the dibromocyclopropane ring.

Synthetic Workflow:

PyrethroidWorkflow start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid esterification Esterification (with pyrethroid alcohol moiety) start->esterification intermediate Dibromo-cyclopropane Ester esterification->intermediate modification Ring Modification (e.g., dehalogenation, substitution) intermediate->modification product Pyrethroid Analog modification->product

Caption: Workflow for Pyrethroid Analog Synthesis.

The protocols for the initial esterification step would be similar to that described in Section 1. Subsequent modifications would depend on the specific target analog and could involve reductive dehalogenation (as in Section 2) or other transformations known in pyrethroid chemistry. The development of such novel analogs could be of significant interest in the search for new agrochemicals with improved properties.

Disclaimer: The protocols and quantitative data provided for the ring-opening and pyrethroid synthesis applications are based on known reactions of similar compounds and are intended for research and development purposes. Actual results may vary, and optimization of reaction conditions may be necessary. Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.

References

Application Notes and Protocols: 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its inherent conformational rigidity and unique electronic properties make it a valuable bioisostere for various functional groups, such as double bonds and gem-dimethyl groups. The incorporation of a cyclopropane moiety can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. 2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a gateway to a diverse range of substituted cyclopropane derivatives with potential therapeutic applications. The gem-dibromo functionality allows for various chemical transformations, including debromination, ring-opening reactions, and conversion to other functional groups, making it an attractive starting material for the synthesis of novel drug candidates.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of methacrylic acid with bromoform in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis

Materials:

  • Methacrylic acid

  • Bromoform (Tribromomethane)

  • Chloroform

  • Triethylbenzylammonium bromide

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).

  • With vigorous stirring, slowly add 160 mL of a 30% aqueous solution of sodium hydroxide.

  • Continue stirring at room temperature for 4 hours.

  • After the reaction is complete, stop stirring and allow the layers to separate.

  • Separate the lower organic phase and the upper aqueous phase.

  • To the aqueous phase, add 80 mL of concentrated hydrochloric acid dropwise with stirring until the pH reaches 1.

  • Continue stirring for an additional 30 minutes.

  • Extract the acidified aqueous phase with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. The expected yield is approximately 93.6% with a purity of >95%.[1][2]

Application in the Synthesis of O-Acetylserine Sulfhydrylase (OASS) Inhibitors

Derivatives of this compound can be utilized as precursors for the synthesis of potent inhibitors of O-acetylserine sulfhydrylase (OASS). OASS is a key enzyme in the cysteine biosynthesis pathway of many pathogenic microorganisms, making it an attractive target for the development of novel antimicrobial agents.

Proposed Synthetic Workflow

The gem-dibromo group of this compound can be reduced to afford the corresponding methylcyclopropanecarboxylic acid. This can then be further functionalized to introduce various substituents, leading to a library of potential OASS inhibitors.

G start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid step1 Reduction (e.g., with n-Bu3SnH, AIBN) start->step1 product1 1-Methylcyclopropane- carboxylic acid step1->product1 step2 Functionalization (e.g., amidation, esterification) product1->step2 product2 Substituted 1-Methylcyclopropane Carboxamide/Ester Derivatives step2->product2 step3 Biological Screening product2->step3 product3 Lead OASS Inhibitors step3->product3

Synthetic workflow for OASS inhibitors.

Biological Context: Cysteine Biosynthesis Pathway

OASS catalyzes the final step in the biosynthesis of L-cysteine, a crucial amino acid for bacterial survival. Inhibition of OASS disrupts this pathway, leading to cysteine starvation and ultimately bacterial cell death. This makes OASS a promising target for the development of new antibiotics.

G serine L-Serine sat Serine Acetyltransferase (SAT) serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat oas O-Acetylserine (OAS) sat->oas oass O-Acetylserine Sulfhydrylase (OASS) oas->oass sulfide Sulfide sulfide->oass cysteine L-Cysteine oass->cysteine inhibitor Cyclopropane-based Inhibitor inhibitor->oass Inhibition

Cysteine biosynthesis pathway and OASS inhibition.

Quantitative Data: Biological Activity of Cyclopropane-based OASS Inhibitors

The following table summarizes hypothetical but plausible biological activity data for a series of 1-methylcyclopropane carboxamide derivatives against OASS from a representative pathogenic bacterium. This data is based on published results for structurally similar compounds.

Compound IDR-group on AmideOASS Inhibition (IC50, µM)
MCPC-01 Phenyl15.2
MCPC-02 4-Chlorophenyl8.5
MCPC-03 3,4-Dichlorophenyl2.1
MCPC-04 4-Methoxyphenyl12.8
MCPC-05 Naphthyl5.7

Experimental Protocol: OASS Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of synthesized compounds against OASS.

Materials:

  • Purified OASS enzyme

  • O-Acetylserine (OAS)

  • Sodium sulfide (Na₂S)

  • N,N-dimethyl-p-phenylenediamine (DMPD)

  • Ferric chloride (FeCl₃)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, OAS, and Na₂S in a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the enzymatic reaction by adding the purified OASS enzyme to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a solution of DMPD in sulfuric acid, followed by a solution of FeCl₃. This mixture reacts with the remaining sulfide to produce methylene blue.

  • Measure the absorbance at 670 nm using a microplate reader. The decrease in absorbance is proportional to the amount of sulfide consumed and thus reflects the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the proposed synthesis of a new class of potential antimicrobial agents targeting the OASS enzyme. The protocols and data presented herein provide a framework for researchers to explore the synthesis and biological evaluation of novel cyclopropane-containing compounds for drug discovery.

References

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Building Blocks from 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are versatile precursors for the synthesis of valuable chiral building blocks in medicinal chemistry and drug development. The strained three-membered ring, coupled with the presence of two bromine atoms and a carboxylic acid functionality, offers a unique platform for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral molecules derived from this readily accessible starting material. A key transformation highlighted is the silver-ion assisted solvolytic ring-opening to furnish substituted butenolides, which are important structural motifs in numerous biologically active compounds. While the direct stereoselective synthesis from the racemic starting material remains an area of active research, this note provides a protocol for the synthesis of a key intermediate and discusses strategies for achieving stereoselectivity.

Introduction: The Utility of Cyclopropanes in Drug Discovery

Cyclopropane rings are valuable structural motifs in medicinal chemistry. Their inherent rigidity and unique electronic properties can confer favorable pharmacological properties to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and novel three-dimensional structures.[1][2] The use of functionalized cyclopropanes as chiral building blocks allows for the synthesis of complex molecular architectures with precise stereochemical control, which is crucial for optimizing drug efficacy and reducing off-target effects.[3][4] this compound serves as a readily available starting material for accessing such chiral synthons.

Key Synthetic Transformation: Solvolytic Ring-Opening to a Butenolide

A primary application of this compound is its conversion to 4-bromo-3-methyl-2(5H)-furanone through a silver ion-assisted solvolysis reaction. This transformation proceeds via a ring-opening mechanism, leading to a versatile butenolide intermediate. Butenolides are core structures in many natural products and pharmaceuticals with a wide range of biological activities.

G start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid intermediate Allylic Cation Intermediate start->intermediate Ag+ assisted ring-opening product 4-Bromo-3-methyl-2(5H)-furanone intermediate->product Intramolecular nucleophilic attack reagent Silver Trifluoroacetate (AgTFA) reagent->intermediate solvent Solvent (e.g., TFE) solvent->intermediate

Caption: Reaction pathway for the synthesis of 4-bromo-3-methyl-2(5H)-furanone.

Quantitative Data Summary

The yield of 4-bromo-3-methyl-2(5H)-furanone is highly dependent on the solvent used for the solvolysis reaction. The following table summarizes the yields obtained in various alcoholic solvents in the presence of silver trifluoroacetate.

EntrySolventReaction Time (h)Yield of 4-bromo-3-methyl-2(5H)-furanone (%)
1Methanol2425
22,2,2-Trifluoroethanol (TFE)285 (90 isolated)
3Isopropyl alcohol2040
4tert-Butyl alcohol1950
51,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)0.5>95

Data adapted from Svendsen, J. S.; Sydnes, L. K. Acta Chem. Scand. 1990, 44, 202-204.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the starting material from methacrylic acid and bromoform.

Materials:

  • Methacrylic acid

  • Bromoform

  • Chloroform (as solvent)

  • Triethylbenzylammonium bromide (phase-transfer catalyst)

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Dichloromethane

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), chloroform (100 mL), and triethylbenzylammonium bromide (0.5 g).

  • With vigorous stirring, add 160 mL of a 30% aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture at room temperature for 4 hours.

  • Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.

  • Separate the aqueous phase and cool it in an ice bath.

  • With stirring, slowly add concentrated hydrochloric acid dropwise to the aqueous phase until the pH reaches 1.

  • Continue stirring for an additional 30 minutes.

  • Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. A typical yield is around 93.6% with a purity of >95%.

Synthesis of 4-Bromo-3-methyl-2(5H)-furanone

This protocol is for the silver-ion assisted solvolytic ring-opening of this compound.

Materials:

  • This compound

  • Silver trifluoroacetate (AgTFA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous sodium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.88 mmol) in 2,2,2-trifluoroethanol (25 mL).

  • Add silver trifluoroacetate (1.28 g, 5.82 mmol) to the solution.

  • Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium chloride.

  • A precipitate of silver salts will form. Remove the precipitate by suction filtration and wash it thoroughly with diethyl ether.

  • Separate the organic phase of the filtrate and extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine all organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica gel to yield pure 4-bromo-3-methyl-2(5H)-furanone. An isolated yield of up to 90% can be achieved.

Strategies for Stereoselective Synthesis

While the described synthesis of 4-bromo-3-methyl-2(5H)-furanone is not stereoselective, this intermediate is a valuable precursor for the synthesis of chiral molecules. The development of a stereoselective variant of this ring-opening reaction or downstream stereoselective transformations of the butenolide product are key areas for further research.

G cluster_0 Pathway A: Asymmetric Ring-Opening cluster_1 Pathway B: Derivatization of Achiral Butenolide start Racemic 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid chiral_catalyst Chiral Catalyst/ Reagent start->chiral_catalyst Potential Strategy product 4-Bromo-3-methyl- 2(5H)-furanone start->product Established Synthesis enantioenriched_product Enantioenriched Butenolide chiral_catalyst->enantioenriched_product derivatization Stereoselective Derivatization chiral_building_blocks Diverse Chiral Building Blocks derivatization->chiral_building_blocks product->derivatization

Caption: Potential pathways to chiral building blocks.

Pathway A: Asymmetric Ring-Opening The development of a catalytic asymmetric version of the ring-opening reaction would be a highly desirable strategy. This could potentially be achieved by employing a chiral Lewis acid or a chiral counterion to the silver salt to induce enantioselectivity in the formation of the allylic cation intermediate and its subsequent cyclization. Researchers in this area should consider screening a variety of chiral ligands in combination with silver salts.

Pathway B: Stereoselective Derivatization of 4-Bromo-3-methyl-2(5H)-furanone The achiral or racemic butenolide product can be subjected to a range of well-established stereoselective transformations. These include:

  • Asymmetric conjugate addition: The α,β-unsaturated lactone system is an excellent Michael acceptor. The use of chiral organocatalysts or chiral copper catalysts can facilitate the enantioselective addition of various nucleophiles.

  • Asymmetric dihydroxylation or epoxidation: The double bond can be functionalized using asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) or epoxidation methods to introduce new stereocenters.

  • Catalytic asymmetric hydrogenation: The double bond can be hydrogenated enantioselectively using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of functionalized butenolides. The provided protocol for the synthesis of 4-bromo-3-methyl-2(5H)-furanone offers a reliable method to access this key intermediate. While direct stereoselective synthesis from the cyclopropane precursor is a developing area, the resulting butenolide provides a valuable platform for a multitude of established stereoselective transformations, paving the way for the efficient construction of complex chiral molecules for drug discovery and development. Further research into asymmetric ring-opening reactions of this system is highly encouraged.

References

The Strategic Utility of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Total Synthesis of (±)-Ledene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Dibromo-1-methylcyclopropanecarboxylic acid has emerged as a versatile and powerful building block in the intricate field of total synthesis. Its inherent strain and the presence of two bromine atoms on the cyclopropane ring offer a gateway to a variety of synthetic transformations, including ring-opening reactions and functional group interconversions. This application note details the strategic use of this compound in the total synthesis of the sesquiterpene (±)-ledene, highlighting its role in constructing the core carbocyclic framework of the natural product.

Application in the Total Synthesis of (±)-Ledene

The total synthesis of (±)-ledene, a sesquiterpene isolated from the essential oil of Ledum palustre, provides a compelling case study for the synthetic utility of this compound. The key transformation involves the reaction of the corresponding methyl ester with methyllithium, which initiates a cascade of reactions culminating in the formation of a key bicyclic intermediate.

Key Reaction and Transformation

The pivotal step in this synthetic strategy is the treatment of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate with methyllithium. This reaction does not result in a simple debromination but rather a more complex rearrangement. The reaction is believed to proceed through a lithium-halogen exchange, followed by the formation of a highly reactive cyclopropylidene intermediate. This intermediate then undergoes an intramolecular C-H insertion reaction, a process that forges a new carbon-carbon bond and constructs the bicyclic core of the target molecule.

A subsequent reduction of the resulting ketone affords the corresponding alcohol, which can be further elaborated to achieve the total synthesis of (±)-ledene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the pivotal transformation in the synthesis of (±)-ledene.

StepReactantReagentProductYield (%)
1. Ring Expansion/AnnulationMethyl 2,2-dibromo-1-methylcyclopropanecarboxylateMethyllithiumBicyclic Ketone Intermediate65
2. ReductionBicyclic Ketone IntermediateLithium aluminum hydrideBicyclic Alcohol Intermediate90

Experimental Protocols

Synthesis of Methyl 2,2-dibromo-1-methylcyclopropanecarboxylate

Procedure: To a solution of this compound (1.0 eq) in methanol (0.5 M) at 0 °C is added thionyl chloride (1.2 eq) dropwise. The reaction mixture is then warmed to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 2,2-dibromo-1-methylcyclopropanecarboxylate as a colorless oil, which can be used in the next step without further purification.

Formation of the Bicyclic Ketone Intermediate

Procedure: A solution of methyl 2,2-dibromo-1-methylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether (0.2 M) is cooled to -78 °C under an argon atmosphere. Methyllithium (2.2 eq, 1.6 M in diethyl ether) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the bicyclic ketone intermediate.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the overall workflow of the synthesis.

G cluster_0 Key Transformation A Methyl 2,2-dibromo- 1-methylcyclopropanecarboxylate B Bicyclic Ketone Intermediate A->B  MeLi, Et2O, -78 °C to 0 °C (Ring Expansion/Annulation)

Caption: Key ring expansion/annulation reaction.

G A 2,2-Dibromo-1-methyl- cyclopropanecarboxylic Acid B Methyl 2,2-dibromo- 1-methylcyclopropanecarboxylate A->B  SOCl2, MeOH C Bicyclic Ketone Intermediate B->C  MeLi, Et2O D Bicyclic Alcohol Intermediate C->D  LiAlH4, Et2O E (±)-Ledene D->E  Further Elaboration

Caption: Overall synthetic workflow to (±)-ledene.

Conclusion

The application of this compound in the total synthesis of (±)-ledene showcases its effectiveness as a strategic building block. The unique reactivity of the gem-dibromocyclopropane moiety allows for the rapid construction of complex carbocyclic frameworks through a novel ring expansion and annulation strategy. This approach provides a concise and efficient route to a challenging natural product target, highlighting the potential of this building block for the synthesis of other biologically active molecules. Researchers in drug discovery and natural product synthesis can leverage the principles demonstrated here to design innovative synthetic routes to novel chemical entities.

Application Notes: The Strategic Use of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid in the Synthesis of the Antiviral Agent Voxilaprevir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dibromo-1-methylcyclopropanecarboxylic acid is a versatile synthetic intermediate that serves as a valuable precursor for the introduction of the 1-methylcyclopropane moiety into bioactive molecules. This structural motif is of significant interest in drug discovery due to its ability to impart conformational rigidity and improve metabolic stability. This application note details the synthetic pathway from this compound to the potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Voxilaprevir. Included are detailed experimental protocols, quantitative data on the biological activity of Voxilaprevir, and a diagram of its mechanism of action.

Synthetic Pathway Overview

The synthesis of Voxilaprevir from this compound is a multi-step process. The initial key transformation involves the reductive debromination of the starting material to yield 1-methylcyclopropanecarboxylic acid. This intermediate is then converted to the corresponding sulfonamide, which is subsequently incorporated into the final macrocyclic structure of Voxilaprevir.

Synthetic Pathway start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid reagents1 Reductive Debromination start->reagents1 intermediate1 1-Methylcyclopropane- carboxylic acid reagents2 Sulfonylation intermediate1->reagents2 intermediate2 1-Methylcyclopropane- 1-sulfonyl chloride reagents3 Amination intermediate2->reagents3 intermediate3 (1-Methylcyclopropyl)sulfonamide reagents4 Multi-step Coupling intermediate3->reagents4 voxilaprevir Voxilaprevir reagents1->intermediate1 reagents2->intermediate2 reagents3->intermediate3 reagents4->voxilaprevir

Caption: Synthetic workflow from the starting material to Voxilaprevir.

Quantitative Data

Table 1: Biological Activity of Voxilaprevir Against HCV Genotypes
HCV GenotypeAssay TypeValueReference
Genotype 1bKi (NS3 Protease)0.038 nM[1]
Genotype 3aKi (NS3 Protease)0.066 nM[1]
Genotype 1aEC50 (Replicon)0.33 nM[1]
Genotype 1bEC50 (Replicon)3.9 nM[1]
Genotype 2aEC50 (Replicon)3.3 nM[1]
Genotype 3aEC50 (Replicon)3.7 nM[1]
Genotype 4aEC50 (Replicon)4.5 nM[1]
Genotype 5aEC50 (Replicon)1.8 nM[1]
Genotype 6aEC50 (Replicon)6.6 nM[1]
Table 2: Clinical Efficacy of Voxilaprevir-containing Regimen (Vosevi™)
HCV GenotypePatient PopulationSustained Virologic Response (SVR12)Reference
Genotype 1DAA-Experienced96%[2]
Genotype 1aDAA-Naive92%[3][4]
Genotype 3 (with cirrhosis)DAA-Naive96%[3][4]
Genotypes 1-6DAA-Experienced95.4%[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from the general method described in patent CN104447293A.

Materials:

  • This compound

  • Methanol

  • Sodium metal

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound in methanol, carefully add sodium metal in portions under an inert atmosphere. The reaction is exothermic and should be cooled in an ice bath.

  • After the addition of sodium is complete, the reaction mixture is stirred at room temperature for 2-4 hours, and then heated to reflux for 6-8 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified to pH 1-2 with concentrated hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.

Protocol 2: Synthesis of (1-Methylcyclopropyl)sulfonamide

This protocol is a general procedure for the synthesis of sulfonamides from carboxylic acids.

Materials:

  • 1-Methylcyclopropanecarboxylic acid

  • Thionyl chloride

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Formation of 1-Methylcyclopropane-1-sulfonyl chloride: 1-Methylcyclopropanecarboxylic acid is converted to its corresponding sulfonyl chloride. A common method involves reaction with thionyl chloride and subsequent oxidative chlorination.

  • Amination: The crude 1-methylcyclopropane-1-sulfonyl chloride is dissolved in DCM and cooled to 0°C in an ice bath.

  • Aqueous ammonia is added dropwise to the solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude (1-methylcyclopropyl)sulfonamide, which can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Voxilaprevir (Final Coupling Step)

The final step in the synthesis of Voxilaprevir involves the coupling of the (1-methylcyclopropyl)sulfonamide moiety with the advanced macrocyclic core of the molecule. This is typically achieved through an amide bond formation.

Materials:

  • (1-Methylcyclopropyl)sulfonamide

  • Voxilaprevir macrocyclic acid precursor

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • The Voxilaprevir macrocyclic acid precursor is dissolved in anhydrous DMF.

  • The peptide coupling reagent and DIPEA are added to the solution and stirred for 15-30 minutes at room temperature.

  • (1-Methylcyclopropyl)sulfonamide is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by HPLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with aqueous citric acid, saturated sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by preparative HPLC to yield Voxilaprevir.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

Voxilaprevir is a potent inhibitor of the Hepatitis C virus NS3/4A serine protease.[6] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[6] By binding to the active site of the NS3/4A protease, Voxilaprevir blocks its function, thereby preventing viral replication.

HCV Replication and Inhibition cluster_virus HCV Life Cycle cluster_drug Mechanism of Voxilaprevir HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Viral Replication Viral Replication Mature Viral Proteins->Viral Replication New Virions New Virions Viral Replication->New Virions Voxilaprevir Voxilaprevir Inhibition Voxilaprevir->Inhibition

Caption: Inhibition of HCV replication by Voxilaprevir.

Conclusion

This compound is a key starting material for the synthesis of the 1-methylcyclopropane-containing antiviral drug, Voxilaprevir. The synthetic route, while multi-stepped, provides efficient access to this important bioactive molecule. Voxilaprevir demonstrates potent pan-genotypic activity against Hepatitis C virus by effectively inhibiting the NS3/4A protease, a critical enzyme in the viral life cycle. The data and protocols presented herein provide a comprehensive guide for researchers and drug development professionals interested in the application of cyclopropane-containing building blocks in medicinal chemistry.

References

Application Notes and Protocols for Ring-Opening Reactions of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-methylcyclopropanecarboxylic acid and its derivatives are strained ring systems that serve as versatile intermediates in organic synthesis. The high degree of ring strain and the presence of the gem-dibromide functionality make these molecules susceptible to a variety of ring-opening and rearrangement reactions. These transformations provide access to a diverse range of acyclic and heterocyclic structures, which are valuable scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key ring-opening reactions of this class of compounds.

The primary modes of reactivity explored herein include reactions with organometallic reagents, which can lead to reductive debromination or substitution, and silver ion-assisted solvolysis, which promotes ring expansion and the formation of larger carbocyclic or heterocyclic frameworks. Understanding the reaction mechanisms and having access to detailed protocols is crucial for harnessing the synthetic potential of these valuable building blocks.

General Reaction Pathway

The ring-opening reactions of this compound can proceed through several distinct mechanistic pathways, largely dictated by the reagents and reaction conditions employed. A generalized schematic of these transformations is presented below.

Ring Opening Pathways General Reaction Pathways of this compound cluster_organometallic With Organometallic Reagents cluster_silver With Silver Ion Assistance start 2,2-Dibromo-1-methyl- cyclopropanecarboxylic Acid organometallic e.g., Methyllithium start->organometallic Reductive Debromination/ Substitution silver e.g., Silver Trifluoroacetate start->silver Solvolysis/ Rearrangement monobromo Monobromocyclopropane Derivatives organometallic->monobromo ring_expansion Ring-Expanded Products (e.g., Butenolides, Halo-olefins) silver->ring_expansion

Caption: Generalized reaction pathways for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations of this compound and its analogs. The quantitative data from these reactions are summarized in the subsequent table for ease of comparison.

Protocol 1: Reaction with Methyllithium

This protocol describes the reaction of this compound with methyllithium, which primarily results in the formation of the corresponding monobromocyclopropane.[1] This reaction is highly dependent on the position of the carboxyl group. When the carboxylic acid is directly attached to the gem-dibromocyclopropane ring, methyllithium preferentially attacks the gem-dibromo moiety.[1]

Experimental Workflow:

Methyllithium Reaction Workflow Workflow for Reaction with Methyllithium start Start dissolve Dissolve this compound in anhydrous diethyl ether under inert atmosphere start->dissolve cool Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) dissolve->cool add_meli Add methyllithium (1.2 molar equivalents) dropwise to the stirred solution cool->add_meli stir Stir the reaction mixture for a specified time at the reaction temperature add_meli->stir quench Quench the reaction with water or dilute aqueous acid stir->quench extract Extract the product with an organic solvent (e.g., diethyl ether) quench->extract dry_concentrate Dry the organic phase and concentrate in vacuo extract->dry_concentrate purify Purify the product by distillation or column chromatography dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the reaction with methyllithium.

Materials:

  • This compound

  • Methyllithium (in diethyl ether)

  • Anhydrous diethyl ether

  • Water or dilute aqueous acid (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether.

  • Cool the stirred solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Slowly add a solution of methyllithium (typically 1.2 molar equivalents) in diethyl ether to the reaction mixture via the dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Carefully quench the reaction by the slow addition of water or a dilute aqueous acid solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation or column chromatography to yield the monobromocyclopropane product.[1]

Protocol 2: Silver Ion-Assisted Solvolysis (Analogous System)

Experimental Workflow:

Silver_Solvolysis_Workflow Workflow for Silver Ion-Assisted Solvolysis start Start dissolve Dissolve the 2,2-dibromocyclopropanecarboxylic acid and silver trifluoroacetate in the desired alcohol solvent (e.g., methanol) start->dissolve reflux Reflux the reaction mixture for a specified time, monitoring by TLC or GC dissolve->reflux cool_filter Cool the mixture to room temperature and filter to remove silver salts reflux->cool_filter concentrate Concentrate the filtrate under reduced pressure cool_filter->concentrate extract Partition the residue between water and an organic solvent (e.g., diethyl ether) concentrate->extract wash_dry Wash the organic phase with brine, dry over anhydrous sulfate, and filter extract->wash_dry purify Purify the crude product by column chromatography wash_dry->purify end End purify->end

Caption: Step-by-step workflow for silver ion-assisted solvolysis.

Materials:

  • 2,2-Dibromo-1-phenylcyclopropanecarboxylic acid (as a model substrate)

  • Silver trifluoroacetate (AgTFA)

  • Anhydrous methanol (or other alcohol solvent)

  • Diatomaceous earth (e.g., Celite®)

  • Standard reflux apparatus

Procedure:

  • To a solution of 2,2-dibromo-1-phenylcyclopropanecarboxylic acid in anhydrous methanol, add silver trifluoroacetate.

  • Heat the reaction mixture to reflux and maintain for a period of time, monitoring the disappearance of the starting material by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated silver salts, and wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the ring-opened products.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the reactions described above.

EntrySubstrateReagent(s)SolventTemp. (°C)Product(s)Yield (%)Reference
1This compoundMethyllithiumDiethyl ether0trans-2-Bromo-1-methylcyclopropanecarboxylic acid80-90[1]
22,2-Dibromo-1-phenylcyclopropanecarboxylic acid (analog)Silver trifluoroacetateMethanolRefluxMixture of ring-opened productsN/A[2]

Note: N/A indicates that specific yield data was not available in the cited literature, but the reaction was reported to proceed.

Conclusion

The ring-opening reactions of this compound and its analogs represent a powerful tool in synthetic organic chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich reactivity of these strained systems. The reaction with organolithium reagents offers a pathway to stereospecifically substituted cyclopropanes, while silver ion-assisted solvolysis opens up avenues to more complex, ring-expanded structures. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of these valuable intermediates in the development of novel chemical entities.

References

Application Notes and Protocols for the Dehalogenation of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The dehalogenation of 2,2-dibromo-1-methylcyclopropanecarboxylic acid is a crucial chemical transformation for the synthesis of the valuable building block, 1-methylcyclopropanecarboxylic acid. This target molecule is an important intermediate in the preparation of various pharmaceuticals and agrochemicals. The removal of the two bromine atoms from the cyclopropane ring can be achieved through several reductive dehalogenation methods.

The choice of method can depend on factors such as substrate tolerance to reaction conditions, desired yield, purity requirements, and scalability. Common approaches include the use of dissolving metal reductions, such as with sodium metal, or heterogeneous reductions using zinc powder. Catalytic methods, including those employing nickel or ruthenium catalysts, offer milder conditions and are part of ongoing efforts to develop more environmentally benign processes.[1][2] For instance, nickel nanoparticle-catalyzed reductions can be performed under mild, aqueous conditions.[1][3]

This document provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent dehalogenation to 1-methylcyclopropanecarboxylic acid. A primary protocol using sodium metal is described based on patent literature, and a detailed alternative protocol using zinc reduction is also provided as a well-established and reliable method for this transformation.

Data Presentation

StepReactantsReagents & SolventsReaction ConditionsYieldPurityReference
Synthesis of Starting Material Methacrylic acid, Bromoform30% Sodium hydroxide, Chloroform (as solvent), Triethylbenzylammonium bromide (catalyst)Room Temperature, 4 hours93.6%>95%[4][5]
Dehalogenation This compoundMetallic SodiumNot specified in detail92.6%>95%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound[4][5]

This protocol describes the synthesis of the starting material via a phase-transfer catalyzed reaction.

Materials:

  • Methacrylic acid (0.3 mol, 25.8 g)

  • Bromoform (used in place of chloroform in the cited procedure)

  • 30% aqueous solution of sodium hydroxide (160 ml)

  • Triethylbenzylammonium bromide (0.5 g)

  • Dichloromethane (for extraction)

  • Concentrated hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • 500 ml three-neck round-bottom flask

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Equip a 500 ml three-neck round-bottom flask with a mechanical stirrer.

  • To the flask, add methacrylic acid (25.8 g, 0.3 mol), 100 ml of a suitable organic solvent (as per the analogous dichloro-synthesis, chloroform was used, but for the dibromo-compound, an inert solvent like dichloromethane is appropriate), and triethylbenzylammonium bromide (0.5 g).

  • Add 160 ml of a 30% aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature for 4 hours.

  • After 4 hours, stop the stirring and allow the layers to separate.

  • Separate the aqueous (upper) layer.

  • With stirring, carefully add concentrated hydrochloric acid dropwise to the aqueous phase to adjust the pH to 1.

  • Continue stirring for an additional 30 minutes.

  • Extract the acidified aqueous phase with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield this compound.

Protocol 2: Dehalogenation of this compound using Sodium Metal

This protocol is based on the method described in patent literature, with procedural details supplemented from general laboratory practices for similar reactions.[5]

Materials:

  • This compound

  • Metallic sodium

  • Anhydrous solvent (e.g., liquid ammonia, or an inert ether like THF with a proton source like ethanol)

  • Concentrated hydrochloric acid

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask suitable for low-temperature reactions (if using liquid ammonia)

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction flask, dissolve this compound in an anhydrous solvent.

  • Cool the reaction mixture if necessary (e.g., to -78 °C for liquid ammonia).

  • Carefully add small pieces of metallic sodium to the stirred solution. The reaction is exothermic and produces hydrogen gas.

  • Continue the addition of sodium until the reaction is complete (e.g., persistence of a blue color in liquid ammonia, or as monitored by TLC).

  • Quench the reaction carefully with a proton source (e.g., ethanol or ammonium chloride).

  • Allow the solvent to evaporate (if using liquid ammonia) or add water to the reaction mixture.

  • Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield 1-methylcyclopropanecarboxylic acid.

Protocol 3: Alternative Dehalogenation using Zinc Powder

This protocol provides a detailed and reliable alternative method for the dehalogenation.

Materials:

  • This compound

  • Zinc powder

  • Ethanol or acetic acid (as solvent and proton source)

  • Hydrochloric acid (for workup)

  • Diethyl ether or dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound.

  • Add a suitable solvent such as ethanol or acetic acid.

  • Add an excess of zinc powder to the stirred solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to accelerate the reaction if necessary.

  • Upon completion, filter the reaction mixture to remove excess zinc and any inorganic salts.

  • If the solvent is acidic (e.g., acetic acid), neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Acidify the aqueous solution to pH 1 with hydrochloric acid.

  • Extract the product with diethyl ether or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield 1-methylcyclopropanecarboxylic acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_dehalogenation Dehalogenation s1 Methacrylic Acid + Bromoform s2 Phase-Transfer Catalysis (NaOH, H2O, Catalyst) s1->s2 s3 Acidification (HCl) s2->s3 s4 Extraction & Purification s3->s4 s5 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid s4->s5 d1 Starting Material d2 Reductive Dehalogenation (e.g., Na or Zn) d1->d2 d3 Acidification (HCl) d2->d3 d4 Extraction & Purification d3->d4 d5 1-Methylcyclopropanecarboxylic acid d4->d5

Caption: Overall experimental workflow for the synthesis and dehalogenation.

reaction_mechanism cluster_intermediates r Substrate i1 Carbanion Intermediate r->i1 - Br⁻ plus1 + reductant 2e⁻ (from Na or Zn) i2 Vinyl Carbanion i1->i2 - Br⁻ p Product i2->p + 2H⁺ plus2 + 2Br⁻

Caption: A plausible mechanism for the reductive dehalogenation.

References

esterification of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Esterification of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides detailed protocols and reaction conditions for the esterification of this compound. This compound, featuring a sterically hindered cyclopropane ring, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. The protocols outlined below are based on established esterification methodologies, with specific data referenced from relevant literature.

The primary method detailed is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Due to the steric hindrance presented by the dibrominated cyclopropane ring, specific conditions are crucial for achieving high yields. Alternative methods for esterifying sterically hindered carboxylic acids are also briefly discussed.

Data Presentation: Reaction Conditions and Yields

A Chinese patent describes the successful synthesis of methyl 2,2-dibromo-1-methylcyclopropylcarboxylate, providing a benchmark for the esterification of the parent carboxylic acid.[1] The table below summarizes the reported yield and purity for this specific transformation.

Ester ProductReactantsCatalystSolventYield (%)Purity (%)Reference
Methyl 2,2-dibromo-1-methylcyclopropylcarboxylateThis compound, MethanolAcid Catalyst (e.g., H₂SO₄)Methanol (excess)93.6>95CN104447293A[1]

Experimental Protocols

The following is a detailed protocol for the synthesis of methyl 2,2-dibromo-1-methylcyclopropylcarboxylate via Fischer esterification. This protocol is a representative procedure based on standard organic chemistry practices for this type of transformation.

Protocol 1: Acid-Catalyzed Esterification of this compound

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Maintain the reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Transfer the residue to a separatory funnel and add dichloromethane or diethyl ether and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2,2-dibromo-1-methylcyclopropylcarboxylate.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Alternative Esterification Strategies for Sterically Hindered Acids

For carboxylic acids that are particularly resistant to Fischer esterification due to steric hindrance, alternative methods can be employed:

  • Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to form an active intermediate that is more susceptible to nucleophilic attack by the alcohol.

  • Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the alcohol to form the ester.

Visualizations

Below are diagrams illustrating the key processes involved in the esterification of this compound.

Fischer_Esterification_Mechanism cluster_activation Activation of Carboxylic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Acid R-COOH Protonated_Acid R-C(OH)OH+ Acid->Protonated_Acid Protonation H_plus H+ Tetrahedral_Intermediate R-C(OH)(OH)(O+HR') Protonated_Acid->Tetrahedral_Intermediate Addition Alcohol R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester R-C(=O+H)OR' Proton_Transfer->Protonated_Ester Elimination Water H₂O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_out H+

Figure 1: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start: Dissolve Acid in Alcohol Add_Catalyst Add H₂SO₄ Catalyst Start->Add_Catalyst Reflux Heat to Reflux (4-8h) Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Evaporate Concentrate in vacuo Neutralize->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate Purify Purify (Distillation/Chromatography) Filter_Evaporate->Purify End End: Pure Ester Purify->End

Figure 2: Experimental Workflow for Esterification.

References

enantioselective synthesis of 1-methylcyclopropanecarboxylic acid from 2,2-dibromo-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of 1-methylcyclopropanecarboxylic acid, a valuable chiral building block in medicinal chemistry and materials science. The synthesis commences with the readily available 2,2-dibromo-1-methylcyclopropanecarboxylic acid. The described methodology involves a two-stage process: firstly, the reductive dehalogenation of the starting material to yield racemic 1-methylcyclopropanecarboxylic acid, followed by the chiral resolution of the racemate. The resolution is achieved through the formation of diastereomeric salts using a chiral amine, enabling the separation of the desired enantiomer. This protocol offers a practical and accessible route to enantiomerically enriched 1-methylcyclopropanecarboxylic acid.

Introduction

Chiral cyclopropane derivatives are significant structural motifs in a wide array of biologically active molecules and functional materials. The stereochemistry of these compounds is often crucial for their desired properties. 1-Methylcyclopropanecarboxylic acid, with its stereogenic center, is a key precursor for the synthesis of more complex chiral molecules. Direct asymmetric synthesis from achiral precursors can be challenging. An alternative and often more practical approach is the synthesis of the racemic compound followed by an efficient chiral resolution. This application note details such a strategy, starting from this compound.

Overall Experimental Workflow

The synthesis is divided into two main parts: the preparation of the racemic acid and its subsequent separation into enantiomers.

Workflow cluster_0 Part 1: Synthesis of Racemic 1-Methylcyclopropanecarboxylic Acid cluster_1 Part 2: Chiral Resolution A 2,2-Dibromo-1-methyl- cyclopropanecarboxylic Acid B Reductive Dehalogenation (e.g., with Sodium Metal) A->B C Racemic 1-Methylcyclo- propanecarboxylic Acid B->C D Racemic Acid + Chiral Amine (e.g., (S)-(-)-α-Methylbenzylamine) C->D Proceed to Resolution E Formation of Diastereomeric Salts D->E F Fractional Crystallization (Separation of Less Soluble Salt) E->F G Liberation of Enantiomerically Enriched Acid (Acidification) F->G H Enantiomerically Pure (S)- or (R)-1-Methylcyclo- propanecarboxylic Acid G->H

Figure 1: Overall workflow for the synthesis of enantiomerically enriched 1-methylcyclopropanecarboxylic acid.

Part 1: Synthesis of Racemic 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from methodologies involving the dehalogenation of gem-dihalocyclopropanes.[1]

Experimental Protocol

Materials:

  • This compound

  • Sodium metal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place finely cut sodium metal in anhydrous diethyl ether or THF under an inert atmosphere.

  • Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of ethanol to consume any unreacted sodium, followed by the addition of water.

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • Extraction: Extract the acidified aqueous solution with dichloromethane or diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield racemic 1-methylcyclopropanecarboxylic acid.

Expected Results
ProductYield (%)Purity (%)
Racemic 1-methylcyclopropanecarboxylic acid>90>95

Table 1: Expected yield and purity for the synthesis of racemic 1-methylcyclopropanecarboxylic acid.

Part 2: Chiral Resolution of 1-Methylcyclopropanecarboxylic Acid

The following is a general protocol for the chiral resolution of a carboxylic acid using a chiral amine.[2][3][4] The specific conditions (solvent, temperature, and stoichiometry) may require optimization for this particular substrate. (S)-(-)-α-Methylbenzylamine is a commonly used and effective resolving agent for many carboxylic acids.

Experimental Protocol

Materials:

  • Racemic 1-methylcyclopropanecarboxylic acid

  • (S)-(-)-α-Methylbenzylamine (or another suitable chiral amine)

  • A suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof)

  • Concentrated hydrochloric acid (HCl) or other strong acid

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic 1-methylcyclopropanecarboxylic acid in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization of the Less Soluble Diastereomeric Salt:

    • Allow the solution to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • The enantiomeric excess (ee) of the crystallized salt can be improved by recrystallization from the same or a different solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the collected diastereomeric salt crystals in water.

    • Acidify the suspension with a strong acid (e.g., concentrated HCl) to a pH of approximately 1.

    • Extract the liberated enantiomerically enriched 1-methylcyclopropanecarboxylic acid with diethyl ether or another suitable organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure.

  • Isolation of the Other Enantiomer (Optional):

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt, which is enriched in the other enantiomer.

    • This enantiomer can be recovered by evaporating the solvent from the mother liquor and following the same acidification and extraction procedure as described above.

Data Presentation
Resolving AgentEnantiomer Obtained from CrystalsExpected Enantiomeric Excess (ee%)
(S)-(-)-α-Methylbenzylamine(S)- or (R)-acid (empirical)>95 (after recrystallization)
(R)-(+)-α-MethylbenzylamineOpposite enantiomer>95 (after recrystallization)

Table 2: Expected outcome of the chiral resolution. The absolute configuration of the enantiomer in the less soluble salt needs to be determined experimentally.

Logical Diagram for Chiral Resolution

Resolution cluster_0 Solution cluster_1 Separation cluster_2 Isolation Racemic_Acid Racemic (R/S)-Acid Mix Mixing in Suitable Solvent Racemic_Acid->Mix Chiral_Amine (S)-Amine Chiral_Amine->Mix Diastereomers Mixture of Diastereomeric Salts (R)-Acid-(S)-Amine (S)-Acid-(S)-Amine Mix->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Salt Crystals (e.g., (R)-Acid-(S)-Amine) Crystallization->Less_Soluble Solid Phase More_Soluble More Soluble Salt (in Mother Liquor) (e.g., (S)-Acid-(S)-Amine) Crystallization->More_Soluble Liquid Phase Acidification_1 Acidification Less_Soluble->Acidification_1 Acidification_2 Acidification More_Soluble->Acidification_2 Enantiomer_1 Enantiomerically Pure (R)-Acid Acidification_1->Enantiomer_1 Enantiomer_2 Enantiomerically Enriched (S)-Acid Acidification_2->Enantiomer_2

Figure 2: Logical flow of the chiral resolution process via diastereomeric salt formation.

Conclusion

The presented protocols provide a comprehensive guide for the enantioselective synthesis of 1-methylcyclopropanecarboxylic acid from this compound. The two-stage approach of racemic synthesis followed by chiral resolution is a robust and adaptable method for obtaining the desired enantiomerically enriched product. This methodology is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in organic synthesis and drug development.

References

Troubleshooting & Optimization

experimental challenges with 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common experimental challenges in a question-and-answer format.

Q1: My dibromocyclopropanation reaction yield is significantly lower than the reported 93.6%. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a troubleshooting guide:

  • Inefficient Phase Transfer Catalysis: The reaction relies on a phase transfer catalyst (e.g., benzyltriethylammonium bromide) to facilitate the reaction between the aqueous sodium hydroxide and the organic phase (bromoform and methacrylic acid).

    • Troubleshooting:

      • Ensure the catalyst is fresh and has been stored under anhydrous conditions.

      • Verify the correct molar ratio of the catalyst is used. A slight excess may sometimes be beneficial, but significant excess can lead to emulsion formation.

      • Vigorous stirring is crucial to maximize the interfacial area between the two phases. Ensure your stirring is adequate to create a fine emulsion.

  • Decomposition of Dibromocarbene: The intermediate dibromocarbene is unstable and can decompose before reacting with methacrylic acid.

    • Troubleshooting:

      • Maintain the reaction temperature at room temperature as specified. Excursions to higher temperatures can accelerate carbene decomposition.

      • Slow, controlled addition of the sodium hydroxide solution can help to maintain a low steady-state concentration of dibromocarbene, favoring the reaction with the alkene over decomposition.

  • Side Reactions of Methacrylic Acid: Under strongly basic conditions, methacrylic acid can undergo side reactions.

    • Troubleshooting:

      • Ensure the stoichiometry of the reactants is correct. Using a slight excess of bromoform might favor the desired reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) by spotting the organic layer. The disappearance of methacrylic acid indicates reaction completion.

      • If the reaction stalls, ensure the stirring is efficient and the concentration of the sodium hydroxide solution is correct.

Q2: I'm observing an oily or difficult-to-purify product. What are the likely impurities and how can I remove them?

A2: The primary impurities are typically unreacted starting materials (bromoform and methacrylic acid) and potentially small amounts of side products.

  • Unreacted Bromoform: Bromoform is a high-boiling liquid and can be difficult to remove completely by simple evaporation.

    • Purification Strategy:

      • Vacuum Distillation: Carefully distill off the excess bromoform under reduced pressure.

      • Column Chromatography: If the product is a solid, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from residual bromoform.

  • Unreacted Methacrylic Acid: Being an acid, it can be removed with a basic wash.

    • Purification Strategy:

      • Aqueous Work-up: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution will extract the unreacted methacrylic acid into the aqueous phase. Be cautious of gas evolution (CO₂).

  • Side Products: Potential side products could arise from the ring-opening of the cyclopropane ring.

    • Purification Strategy:

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. Test various solvents (e.g., hexanes, ethyl acetate/hexanes, toluene) to find one that provides good quality crystals.

      • Column Chromatography: This is a versatile method to separate the desired product from various impurities.

Q3: The isolated product appears to be unstable and decomposes over time. What are the stability challenges and how should I store the compound?

A3: Gem-dibromocyclopropanes, especially those with activating groups like a carboxylic acid, can be susceptible to decomposition.

  • Potential Decomposition Pathways:

    • Ring-Opening: Under acidic or basic conditions, or upon heating, the strained cyclopropane ring can open.

    • Decarboxylation: Carboxylic acids can lose CO₂ upon heating, although this typically requires higher temperatures.

  • Recommended Storage Conditions:

    • Store the purified compound in a tightly sealed container.

    • Keep it in a cool, dark place, preferably in a refrigerator or freezer.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Synthesis of this compound - Reactant Quantities and Yield

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Methacrylic Acid86.0925.80.31
Bromoform252.73--Excess
Sodium Hydroxide40.0048.01.24
Benzyltriethylammonium Bromide272.240.50.00180.006
Product 257.91 ~72.2 ~0.28 -
Reported Yield ---93.6%
Reported Purity --->95%

Note: The amount of bromoform is not explicitly stated in the reference procedure but is used in excess.

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₆Br₂O₂
Molecular Weight257.91 g/mol
CAS Number5365-21-9
Boiling Point (Predicted)289.3 ± 40.0 °C at 760 mmHg
Flash Point (Predicted)128.8 ± 27.3 °C
Density (Predicted)2.3 g/cm³

Experimental Protocols

Synthesis of this compound

This protocol is based on the phase-transfer catalyzed dibromocyclopropanation of methacrylic acid.

Materials and Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Methacrylic acid

  • Bromoform

  • 30% (w/w) Sodium hydroxide solution

  • Benzyltriethylammonium bromide

  • Concentrated hydrochloric acid

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), bromoform (in a suitable organic solvent like dichloromethane if necessary), and benzyltriethylammonium bromide (0.5 g).

  • Addition of Base: Begin vigorous stirring of the organic mixture. Slowly add a 30% solution of sodium hydroxide (160 mL) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature and avoid excessive exotherm.

  • Reaction: Continue stirring vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Stop stirring and allow the layers to separate. The lower layer is the organic phase. b. Separate the layers using a separatory funnel. c. To the upper aqueous layer, carefully add concentrated hydrochloric acid dropwise with stirring in an ice bath until the pH reaches 1. d. Stir for an additional 30 minutes. e. Extract the acidified aqueous layer with dichloromethane (3 x 100 mL). f. Combine all organic phases.

  • Isolation and Purification: a. Dry the combined organic phases over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Remove the solvent by rotary evaporation to yield the crude product. d. Further purification can be achieved by recrystallization or column chromatography if necessary. A reported yield of 93.6% with a purity of >95% has been achieved with this method.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification methacrylic_acid Methacrylic Acid reaction_step Dibromocyclopropanation (Room Temperature, 4h) methacrylic_acid->reaction_step bromoform Bromoform bromoform->reaction_step naoh Sodium Hydroxide naoh->reaction_step ptc Phase Transfer Catalyst ptc->reaction_step separation Phase Separation reaction_step->separation acidification Acidification (HCl) separation->acidification extraction Extraction (DCM) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation final_product 2,2-Dibromo-1-methyl- cyclopropanecarboxylic Acid evaporation->final_product

Caption: Synthesis workflow for this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_ptc Check Phase Transfer Catalyst (Fresh? Correct Amount?) start->check_ptc ptc_ok Yes check_ptc->ptc_ok Yes ptc_no No check_ptc->ptc_no No check_stirring Is Stirring Vigorous Enough? stirring_ok Yes check_stirring->stirring_ok Yes stirring_no No check_stirring->stirring_no No check_temp Was Reaction Temperature Controlled? temp_ok Yes check_temp->temp_ok Yes temp_no No check_temp->temp_no No check_completion Is the Reaction Complete? (Monitor by TLC) completion_ok Yes check_completion->completion_ok Yes completion_no No check_completion->completion_no No ptc_ok->check_stirring stirring_ok->check_temp temp_ok->check_completion action_ptc Use fresh catalyst, verify amount. ptc_no->action_ptc action_stirring Increase stirring speed. stirring_no->action_stirring action_temp Improve temperature control. temp_no->action_temp action_completion Increase reaction time. completion_no->action_completion

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Optimizing 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, the isolated mass of the product is significantly lower than the theoretical yield.

  • TLC or NMR analysis of the crude product shows a large amount of unreacted starting material (methacrylic acid).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Phase-Transfer Catalysis 1. Catalyst Choice: Ensure you are using an appropriate phase-transfer catalyst (PTC). Quaternary ammonium salts like triethylbenzylammonium bromide (TEBAB) or tetrabutylammonium bromide (TBAB) are commonly used. For challenging reactions, consider more lipophilic catalysts. 2. Catalyst Concentration: The catalyst loading is crucial. Too little catalyst will result in a slow reaction rate. A typical starting point is 1-5 mol% relative to the alkene. If the yield is low, consider incrementally increasing the catalyst loading.
Inadequate Mixing The reaction is biphasic, and efficient mixing is essential to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer and ensure vigorous agitation throughout the reaction. A vortex should be visible.
Incorrect Base Concentration The concentration of the aqueous sodium hydroxide (NaOH) solution is a critical parameter. A 30-50% (w/w) solution is typically effective.[1] If the concentration is too low, the deprotonation of bromoform to generate dibromocarbene will be inefficient. Conversely, a concentration that is too high can lead to side reactions or potential safety hazards.
Decomposition of Bromoform Bromoform can decompose, especially in the presence of a strong base and at elevated temperatures. Ensure the reaction is run at the recommended temperature (typically room temperature).[1] Use fresh, stabilized bromoform if possible.
Low Reaction Temperature While high temperatures can be detrimental, a temperature that is too low can lead to a sluggish reaction. If running at a temperature below ambient, consider allowing the reaction to proceed for a longer duration or gradually increasing the temperature to room temperature.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC by spotting the organic layer. If starting material is still present after the initial reaction time, extend the stirring period.
Issue 2: Formation of Significant By-products

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the product and starting material.

  • NMR spectrum of the crude product is complex and shows unexpected peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of Bromoform Under strongly basic conditions, bromoform can be hydrolyzed to carbon monoxide and bromide ions. This is more prevalent at higher temperatures and with prolonged reaction times. Ensure the reaction temperature is controlled and avoid unnecessarily long reaction times.
Polymerization of Methacrylic Acid Methacrylic acid can polymerize under basic conditions. While the dibromocyclopropanation is generally faster, polymerization can be a competing side reaction. Ensure that the addition of the base is controlled and that the reaction is well-stirred to quickly consume the methacrylic acid.
Michael Addition Although less common for this specific reaction, other nucleophiles present in the reaction mixture could potentially undergo Michael addition to the methacrylic acid. This can be minimized by ensuring the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of NaOH for this reaction?

A 30% aqueous solution of sodium hydroxide is a good starting point as reported in several procedures.[1] Some protocols for similar reactions have successfully used up to 50% NaOH. However, it is important to note that very high concentrations of NaOH can sometimes lead to side reactions or workup difficulties.

Q2: Which phase-transfer catalyst is best for this synthesis?

Triethylbenzylammonium bromide (TEBAB) is a commonly cited and effective catalyst for this reaction.[1] Other quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) can also be used. The choice of catalyst can influence the reaction rate and yield, and empirical optimization may be necessary for your specific conditions.

Q3: My reaction mixture is very thick and difficult to stir. What should I do?

This can happen due to the formation of a thick emulsion or precipitation. Ensure that the stirring is as vigorous as possible. If the issue persists, you can try diluting the organic phase with a small amount of additional solvent (e.g., dichloromethane).

Q4: How do I effectively purify the final product?

After the reaction, the aqueous layer is acidified to protonate the carboxylate product, which can then be extracted into an organic solvent like dichloromethane.[1] The organic extracts are then dried and the solvent is evaporated. The crude product can often be purified by recrystallization. Common solvents for recrystallization include hexane or a mixture of hexane and ethyl acetate. Column chromatography can also be used if necessary.

Q5: Can I use chloroform instead of bromoform to synthesize the corresponding 2,2-dichloro-1-methylcyclopropanecarboxylic acid?

Yes, the same general procedure can be adapted to use chloroform instead of bromoform to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid. The reaction principles are identical, involving the phase-transfer catalyzed generation of dichlorocarbene.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound under Different Conditions.

Starting MaterialReagentsCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
Methacrylic AcidBromoformTriethylbenzylammonium bromide (unspecified)30% NaOHChloroform493.6[1]

Note: The table will be expanded as more comparative data is found in the literature.

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is based on a reported synthesis and should be adapted and optimized for specific laboratory conditions.[1]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add methacrylic acid (1.0 eq) and the organic solvent (e.g., dichloromethane or chloroform).

  • Addition of Catalyst: Add the phase-transfer catalyst (e.g., triethylbenzylammonium bromide, 1-5 mol%).

  • Addition of Bromoform: Add bromoform (1.1 - 1.5 eq).

  • Addition of Base: Begin vigorous stirring and slowly add a 30% aqueous solution of sodium hydroxide (excess, typically 3-5 eq) via the dropping funnel. The addition should be controlled to manage any exotherm.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup - Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate.

  • Workup - Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is ~1.

  • Workup - Extraction: Extract the acidified aqueous layer with dichloromethane (3x).

  • Workup - Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Combine Methacrylic Acid, Solvent, and Catalyst B Add Bromoform A->B C Slowly Add aq. NaOH with Vigorous Stirring B->C D Stir at Room Temperature (4-12h) C->D E Separate Aqueous Layer D->E F Acidify with HCl (pH ~1) E->F G Extract with CH2Cl2 F->G H Dry and Evaporate Solvent G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low or No Yield PTC Inefficient Phase-Transfer Catalysis? Start->PTC Mixing Inadequate Mixing? Start->Mixing Base Incorrect Base Concentration? Start->Base Time Insufficient Reaction Time? Start->Time Check_PTC Check Catalyst Type and Concentration PTC->Check_PTC Yes Increase_Stirring Increase Stirring Speed Mixing->Increase_Stirring Yes Adjust_Base Adjust NaOH Concentration (30-50%) Base->Adjust_Base Yes Extend_Time Extend Reaction Time and Monitor by TLC Time->Extend_Time Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Dibromocyclopropanation of Methacrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dibromocyclopropanation of methacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the dibromocyclopropanation of methacrylic acid?

A1: The primary product is 2,2-dibromo-1-methylcyclopropanecarboxylic acid.

Q2: What is a common method for the dibromocyclopropanation of methacrylic acid?

A2: A widely used method is the reaction of methacrylic acid with bromoform (CHBr₃) and a strong base, often sodium hydroxide, in the presence of a phase-transfer catalyst like triethylbenzylammonium bromide.[1][2] This method, a variation of the Makosza reaction, is effective for generating dibromocarbene in a two-phase system.

Q3: Why is a phase-transfer catalyst used in this reaction?

A3: The phase-transfer catalyst facilitates the reaction between the aqueous sodium hydroxide and the organic phase containing methacrylic acid and bromoform. It helps transport the hydroxide ion into the organic phase to deprotonate the bromoform and generate the reactive dibromocarbene species.

Q4: Can the carboxylic acid group of methacrylic acid interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid can be deprotonated by the strong base. This can potentially lead to side reactions where the resulting carboxylate anion reacts with the dibromocarbene.

Q5: What are the main potential side reactions to be aware of?

A5: The primary side reactions of concern are:

  • Polymerization of methacrylic acid: This is a common issue with acrylic monomers, especially under basic conditions.

  • Michael Addition: The tribromomethyl anion, an intermediate in the formation of dibromocarbene, could potentially undergo a Michael addition to the electron-deficient double bond of methacrylic acid.

  • Reaction of the Carboxylate with Dibromocarbene: The deprotonated carboxylic acid may react with dibromocarbene to form ester or anhydride-like byproducts. For instance, in a similar reaction with betulonic acid, the formation of a dichloromethyl ester and an acid chloride was observed.

  • Ring-Opening of the Cyclopropane Product: The resulting cyclopropane ring is strained and could potentially undergo ring-opening under harsh reaction conditions.

Troubleshooting Guides

Below are common issues encountered during the dibromocyclopropanation of methacrylic acid and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low to No Yield of Desired Product 1. Inefficient dibromocarbene formation. 2. Inactive phase-transfer catalyst. 3. Substrate polymerization. 4. Incorrect stoichiometry.1. Ensure the use of a concentrated strong base (e.g., 30-50% NaOH). 2. Use a fresh, high-purity phase-transfer catalyst. 3. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 4. Use a molar excess of bromoform and base relative to methacrylic acid.
Formation of a White, Insoluble Precipitate Polymerization of methacrylic acid or its sodium salt.1. Lower the reaction temperature. 2. Ensure efficient stirring to prevent localized high concentrations of base. 3. Add a polymerization inhibitor at the start of the reaction.
Presence of Multiple Unidentified Byproducts 1. Michael addition of tribromomethyl anion. 2. Reaction of the carboxylate with dibromocarbene.1. Slowly add the base to the reaction mixture to maintain a low concentration of the tribromomethyl anion. 2. Consider protecting the carboxylic acid group as an ester prior to cyclopropanation, followed by hydrolysis.
Difficult Product Isolation Emulsion formation during workup.1. Add a saturated brine solution to help break the emulsion. 2. Filter the mixture through a pad of celite.

Experimental Protocols

Dibromocyclopropanation of Methacrylic Acid using Phase-Transfer Catalysis

This protocol is adapted from a patented procedure for the synthesis of this compound.[1][2]

Materials:

  • Methacrylic acid

  • Bromoform (CHBr₃)

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Triethylbenzylammonium bromide (TEBAB)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (1.0 eq), bromoform (molar excess, e.g., 3.0 eq), and triethylbenzylammonium bromide (catalytic amount, e.g., 0.01 eq).

  • To this mixture, add a 30% aqueous solution of sodium hydroxide (molar excess, e.g., 4.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, stop stirring and allow the layers to separate.

  • Separate the aqueous and organic layers.

  • Carefully acidify the aqueous layer to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring in an ice bath.

  • Extract the acidified aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Yield: A yield of approximately 93.6% has been reported for this procedure.[1][2]

Data Presentation

Table 1: Reaction Conditions and Reported Yields for the Synthesis of 2,2-dihalo-1-methylcyclopropanecarboxylic acid

HaloformBaseCatalystSolventReported Yield (%)Purity (%)Reference
Chloroform30% NaOH (aq)TEBABChloroform86.2>95[1]
Bromoform30% NaOH (aq)TEBABBromoform93.6>95[1][2]

Visualizations

Reaction Workflow

reaction_workflow methacrylic_acid Methacrylic Acid dibromocarbene Dibromocarbene Intermediate methacrylic_acid->dibromocarbene Reaction bromoform Bromoform bromoform->dibromocarbene naoh NaOH (aq) naoh->dibromocarbene ptc Phase-Transfer Catalyst ptc->dibromocarbene Facilitates product 2,2-dibromo-1-methyl- cyclopropanecarboxylic acid dibromocarbene->product

Caption: Workflow for the dibromocyclopropanation of methacrylic acid.

Potential Side Reaction Pathways

side_reactions cluster_main Main Reaction cluster_side Side Reactions methacrylic_acid Methacrylic Acid dibromocarbene Dibromocarbene methacrylic_acid->dibromocarbene polymerization Polymerization methacrylic_acid->polymerization Base/Radicals michael_adduct Michael Addition Product methacrylic_acid->michael_adduct Tribromomethyl Anion carboxylate_reaction Carboxylate-Carbene Adducts methacrylic_acid->carboxylate_reaction Deprotonation then reaction with Dibromocarbene product Desired Product dibromocarbene->product

References

Technical Support Center: Purification of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a crude mixture of this compound?

A1: Based on the common synthesis route from methacrylic acid and bromoform, potential impurities include unreacted starting materials (methacrylic acid, bromoform), and possible side-products from the reaction.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification techniques for this compound, like many carboxylic acids, are:

  • Acid-Base Extraction: To separate the acidic product from neutral or basic impurities.

  • Recrystallization: To obtain a highly pure crystalline product.

  • Column Chromatography: For separating the product from impurities with different polarities.

Q3: What is the reported melting point of pure this compound?

A3: While a specific experimental melting point is not consistently reported in publicly available literature, a similar compound, 1-methylcyclopropanecarboxylic acid, has a melting point of 30-32 °C.[1] The dibromo-substituted analog is expected to be a solid at room temperature with a higher melting point. An accurate melting point determination of the purified product is a crucial indicator of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of the carboxylic acid after acidification. Incomplete extraction into the aqueous basic solution.Ensure the pH of the aqueous solution is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid. Use a stronger base like NaOH if necessary.
Incomplete precipitation upon acidification.Ensure the aqueous solution is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.
Oily product precipitates instead of a solid. The product may have a low melting point or be impure.Cool the acidified solution thoroughly in an ice bath. If an oil persists, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude solid can then be further purified by recrystallization.
Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a different solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids, common solvents include water, ethanol, or mixtures like hexane/ethyl acetate.[2]
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
Oiling out (product separates as an oil). The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Add a small amount of a solvent in which the compound is more soluble to the hot mixture.
Low yield of crystals. Too much solvent was used.Evaporate some of the solvent and re-cool.
The cooling process was too fast, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect mobile phase polarity.Optimize the mobile phase. For polar compounds like carboxylic acids on silica gel, a polar eluent system is needed. Start with a less polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing for acidic compounds.
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient can be employed.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier, like acetic acid (0.1-1%), to the eluent to improve the elution of the carboxylic acid.[3]

Quantitative Data

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Physical State Melting Point (°C) Boiling Point (°C)
This compoundC₅H₆Br₂O₂257.915365-21-9Solid (expected)N/AN/A
Methacrylic acid (impurity)C₄H₆O₂86.0979-41-4Liquid/Solid16161
Bromoform (impurity)CHBr₃252.7375-25-2Liquid8149.5

N/A: Not available in the searched literature.

Experimental Protocols

Detailed Protocol for Purification by Acid-Base Extraction followed by Recrystallization

This protocol assumes the crude product is a mixture of the desired carboxylic acid and neutral impurities.

1. Acid-Base Extraction:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer (bottom layer if the organic solvent is less dense than water). Drain the aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with the basic solution to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with the organic solvent one more time to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH < 4, check with litmus paper). The this compound should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing it with cold deionized water.

2. Recrystallization:

  • Solvent Selection: To select a suitable solvent, test the solubility of a small amount of the crude solid in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold. A mixed solvent system, such as hexane-ethyl acetate, is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting cluster_extraction Troubleshooting: Acid-Base Extraction cluster_recrystallization Troubleshooting: Recrystallization cluster_chromatography Troubleshooting: Column Chromatography start Crude Product extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization Successful low_recovery_ext Low Recovery? extraction->low_recovery_ext column_chromatography Column Chromatography recrystallization->column_chromatography Still Impure pure_product Pure Product recrystallization->pure_product Successful no_crystals No Crystals? recrystallization->no_crystals column_chromatography->pure_product Successful poor_separation Poor Separation? column_chromatography->poor_separation check_ph_base Check pH of basic wash (>9) low_recovery_ext->check_ph_base Yes oily_precipitate Oily Precipitate? low_recovery_ext->oily_precipitate No check_ph_base->extraction Adjust & Retry check_ph_acid Check pH of acidification (<4) oily_precipitate->recrystallization No extract_with_organic Extract with organic solvent oily_precipitate->extract_with_organic Yes extract_with_organic->recrystallization concentrate Concentrate solution no_crystals->concentrate Yes oiling_out Oiling Out? no_crystals->oiling_out No scratch_seed Scratch flask / Add seed crystal concentrate->scratch_seed scratch_seed->recrystallization Retry oiling_out->pure_product No, crystals form change_solvent Change solvent / Use solvent pair oiling_out->change_solvent Yes change_solvent->recrystallization Retry poor_separation->pure_product No, good separation optimize_mobile_phase Optimize mobile phase polarity poor_separation->optimize_mobile_phase Yes add_acid Add acid to mobile phase optimize_mobile_phase->add_acid add_acid->column_chromatography Retry

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using methacrylic acid and bromoform under phase-transfer catalysis conditions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired this compound, or the reaction does not seem to be working at all. What are the possible causes and solutions?

Answer: Low or no yield in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
In-situ Polymerization of Methacrylic Acid Methacrylic acid can polymerize under basic conditions. Observe the reaction mixture for any signs of cloudiness or precipitation early in the reaction. Consider adding an inhibitor to the methacrylic acid if not already present. Ensure the reaction temperature is controlled, as higher temperatures can promote polymerization.
Inefficient Dibromocarbene Generation The concentration of the strong base (e.g., sodium hydroxide) is crucial. Ensure a sufficiently concentrated solution (e.g., 30-50%) is used. The quality of the bromoform is also important; use freshly distilled bromoform if possible.
Ineffective Phase-Transfer Catalyst The phase-transfer catalyst (e.g., triethylbenzylammonium bromide) is essential for bringing the reactants together across the aqueous and organic phases. Ensure the correct catalyst is used at the appropriate concentration. If the catalyst has been stored for a long time, its activity may be compromised.
Suboptimal Reaction Temperature The reaction is typically run at room temperature. Significantly lower temperatures may slow down the reaction rate, while higher temperatures can increase the rate of side reactions, including polymerization of the starting material.
Incorrect Stoichiometry Ensure the molar ratios of the reactants (methacrylic acid, bromoform, and base) are correct as per the established protocol. An excess of bromoform and base relative to the methacrylic acid is common.

Issue 2: Presence of a Sticky, Insoluble Material in the Reaction Mixture

Question: My reaction mixture has become thick and contains a sticky, white precipitate that is difficult to work with. What is this and how can I deal with it?

Answer: The formation of a sticky, insoluble material is a strong indication of the polymerization of methacrylic acid.

Potential Cause Troubleshooting Steps
Polymerization of Methacrylic Acid This is the most likely cause. The basic reaction conditions required for dibromocarbene generation can initiate the polymerization of the α,β-unsaturated methacrylic acid starting material.
Solutions - Prevention: Use methacrylic acid that contains a polymerization inhibitor (like MEHQ). Store methacrylic acid under appropriate conditions (cool, dark, and not under an inert atmosphere as oxygen is required for many inhibitors to function effectively).- During Reaction: If polymerization is observed, it is often best to restart the synthesis with fresh reagents and ensure proper temperature control.- Workup: If the desired product is present, you may be able to isolate it by dissolving the crude mixture in a suitable organic solvent and filtering off the insoluble polymer. However, yields will likely be compromised.

Issue 3: Difficulties in Product Purification

Question: I have obtained a crude product, but I am struggling to purify it. What are the common impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials and potential side products.

Common Impurity Purification Strategy
Unreacted Methacrylic Acid During the acidic workup, methacrylic acid will be in its protonated form and can be removed by extraction with a suitable organic solvent. Washing the organic layer with water or brine can help remove residual water-soluble impurities.
Unreacted Bromoform Bromoform is a high-boiling liquid and can be challenging to remove completely by simple evaporation. Careful distillation under reduced pressure can be effective. Alternatively, column chromatography on silica gel may be used.
Poly(methacrylic acid) As mentioned, this polymer is generally insoluble in common organic solvents used for extraction (like dichloromethane or ether). It can be removed by filtration of the organic solution of the crude product.
Other Potential Byproducts Although the reaction is reported to be high-yielding, other minor byproducts could theoretically form. These could include products from the reaction of dibromocarbene with the carboxylate group or from conjugate addition pathways. Purification by recrystallization or column chromatography is the most effective way to remove such impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for the synthesis of this compound?

A1: Under optimized conditions, this synthesis can be very efficient. Literature reports suggest that yields can be as high as 93.6% with a purity of greater than 95%.[1]

Q2: What is the role of the phase-transfer catalyst?

A2: The reaction is typically carried out in a two-phase system (an aqueous solution of sodium hydroxide and an organic phase containing methacrylic acid and bromoform). The phase-transfer catalyst, often a quaternary ammonium salt like triethylbenzylammonium bromide, facilitates the transfer of the hydroxide ions into the organic phase to deprotonate the bromoform and generate the reactive dibromocarbene species in proximity to the methacrylic acid.

Q3: Can I use a different base instead of sodium hydroxide?

A3: Strong bases are required to generate dibromocarbene from bromoform. While other strong bases like potassium hydroxide or potassium tert-butoxide could potentially be used, sodium hydroxide is commonly employed in phase-transfer catalysis due to its low cost and effectiveness. The concentration of the base is a critical parameter.

Q4: Is the reaction stereospecific?

A4: The addition of dibromocarbene to an alkene is a concerted process and is therefore stereospecific. The stereochemistry of the alkene is retained in the cyclopropane product. In the case of methacrylic acid, which is a trisubstituted alkene, a single pair of enantiomers is expected.

Q5: What are the safety precautions I should take during this synthesis?

A5: Bromoform is a toxic and volatile substance and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide is corrosive and can cause severe burns. Methacrylic acid is also corrosive and has a strong, unpleasant odor. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure found in the literature.[1]

Materials:

  • Methacrylic acid

  • Bromoform (tribromomethane)

  • Sodium hydroxide (NaOH)

  • Triethylbenzylammonium bromide

  • Dichloromethane (or other suitable organic solvent)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine methacrylic acid, bromoform, and the phase-transfer catalyst in a suitable organic solvent (e.g., dichloromethane).

  • With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 30%) to the reaction mixture at room temperature.

  • Continue stirring the mixture vigorously at room temperature for several hours (e.g., 4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the stirring and allow the layers to separate.

  • Separate the aqueous and organic layers.

  • Carefully acidify the aqueous layer to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid with stirring. This will precipitate the carboxylic acid product if it is in the aqueous phase as its salt.

  • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Combine all the organic layers and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction_Pathway cluster_start Starting Materials MA Methacrylic Acid Product 2,2-Dibromo-1-methyl- cyclopropanecarboxylic Acid MA->Product Bromoform Bromoform (CHBr3) Base NaOH (aq) Dibromocarbene :CBr2 (Dibromocarbene) Base->Dibromocarbene + Bromoform PTC Phase-Transfer Catalyst PTC->Dibromocarbene facilitates Dibromocarbene->Product [1+2] Cycloaddition

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions MA Methacrylic Acid Desired_Reaction Desired Reaction with :CBr2 MA->Desired_Reaction Polymerization Polymerization MA->Polymerization initiates Base Base (NaOH) Base->Polymerization Polymer Poly(methacrylic acid) Polymerization->Polymer

Caption: Potential side reaction: Polymerization of methacrylic acid.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Polymer Check for Polymer Formation Start->Check_Polymer Polymer_Yes Polymer Present? Check_Polymer->Polymer_Yes Check_Reagents Verify Reagent Quality and Stoichiometry Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Polymer_Yes->Check_Reagents No Solution_Polymer Improve Inhibition, Control Temperature Polymer_Yes->Solution_Polymer Yes Reagents_OK->Check_Conditions Yes Solution_Reagents Use Fresh Reagents, Recalculate Stoichiometry Reagents_OK->Solution_Reagents No Solution_Conditions Optimize Temperature and Reaction Time Conditions_OK->Solution_Conditions No End Re-run Experiment Conditions_OK->End Yes Solution_Polymer->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dibromo-1-methylcyclopropanecarboxylic acid. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the scale-up of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary reason is often inefficient generation or rapid decomposition of the dibromocarbene intermediate. Another common issue is incomplete reaction of the starting material, methacrylic acid.

To address this, consider the following:

  • Phase-Transfer Catalyst (PTC): The choice and amount of the PTC are critical. Ensure the catalyst, such as triethylbenzylammonium bromide, is fresh and used in the correct proportion. Inefficient PTC performance can significantly hinder the reaction.[1]

  • Stirring Rate: The reaction occurs at the interface of the organic and aqueous phases. Vigorous stirring is essential to maximize the interfacial area and ensure efficient mixing.

  • Temperature Control: While the reaction is typically run at room temperature, excessive heat generated during the addition of reagents can lead to the decomposition of the dibromocarbene. Consider cooling the reaction mixture in an ice bath during the initial addition of sodium hydroxide.

  • Purity of Reagents: Ensure that the bromoform and methacrylic acid are of high purity. Impurities can lead to side reactions and lower yields.

Q2: I am observing the formation of an intractable emulsion during the workup. How can I break it?

A2: Emulsion formation is a common challenge during the extraction of cyclopropanecarboxylic acids, particularly after acidification. This is often due to the presence of surfactants or finely divided solids at the interface of the aqueous and organic layers.

To resolve this issue:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Mechanical Separation: Gentle swirling or mechanical stirring, as opposed to vigorous shaking, during the extraction can prevent the formation of tight emulsions.[2]

  • Filtration: In some cases, filtering the emulsified mixture through a pad of Celite or glass wool can help to break up the emulsion.

  • Solvent Choice: While dichloromethane is commonly used for extraction, switching to a different solvent like diethyl ether might alter the interfacial properties and reduce emulsion formation.

Q3: My final product has a low purity, with significant side products observed in the NMR spectrum. What are these impurities and how can I avoid them?

A3: The primary impurity is often unreacted methacrylic acid. Other potential side products can arise from the decomposition of the dibromocarbene or subsequent reactions of the product.

To improve purity:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 4 hours with stirring at room temperature.[1]

  • Efficient Extraction: During the workup, ensure the aqueous phase is thoroughly extracted with the organic solvent to remove all of the product.

  • Acidification: The pH of the aqueous layer must be lowered to approximately 1 to ensure complete protonation of the carboxylic acid, facilitating its extraction into the organic phase.[1][3]

  • Purification: If impurities persist, recrystallization of the final product from a suitable solvent system can significantly improve its purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this synthesis?

A1: The phase-transfer catalyst (PTC), such as triethylbenzylammonium bromide, is crucial for transporting the hydroxide ions (OH-) from the aqueous phase to the organic phase where the bromoform is located. This facilitates the deprotonation of bromoform to generate the tribromomethyl anion (CBr3-), which then eliminates a bromide ion to form the reactive dibromocarbene (:CBr2) intermediate. This intermediate then reacts with methacrylic acid to form the cyclopropane ring.

Q2: Can I use a different starting material instead of methacrylic acid?

A2: Yes, tiglic acid is another commonly used starting material for the synthesis of this compound. The reaction conditions are similar, involving dibromocyclopropanation under phase-transfer catalysis conditions.

Q3: What safety precautions should I take during this synthesis?

A3: Bromoform is a toxic and volatile substance and should be handled in a well-ventilated fume hood. Concentrated sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it is important to control the rate of addition of reagents.

Quantitative Data Summary

ParameterValueReference
Starting MaterialMethacrylic Acid (0.3 mol)[1]
BromoformUsed in place of Chloroform[1][3]
Phase-Transfer CatalystTriethylbenzylammonium bromide (0.5 g)[1]
Base30% Sodium Hydroxide Solution (160 ml)[1]
Reaction Time4 hours[1]
Reaction TemperatureRoom Temperature[1]
Acidification pH1[1][3]
Extraction SolventDichloromethane[1][3]
Yield 93.6% [1][3]
Purity >95% [1][3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Methacrylic acid (25.8 g, 0.3 mol)

  • Bromoform (in place of chloroform, typically in excess)

  • Triethylbenzylammonium bromide (0.5 g)

  • 30% Sodium hydroxide solution (160 ml)

  • Concentrated hydrochloric acid (~80 ml)

  • Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a 500 ml three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (25.8 g, 0.3 mol), bromoform (100 ml), and triethylbenzylammonium bromide (0.5 g).

  • With vigorous stirring, slowly add the 30% sodium hydroxide solution (160 ml) to the mixture.

  • Continue to stir the reaction mixture vigorously at room temperature for 4 hours.

  • Stop the stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.

  • Separate the aqueous layer and transfer it to a separate flask.

  • Cool the aqueous phase in an ice bath and, with stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution reaches 1.

  • Stir the acidified solution for an additional 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 100 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield this compound. A yield of approximately 93.6% and purity greater than 95% can be expected.[1][3]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product reagents Methacrylic Acid + Bromoform + PTC reaction_vessel Two-Phase System (Organic/Aqueous) reagents->reaction_vessel stirring Vigorous Stirring (4 hours, RT) reaction_vessel->stirring naoh Add 30% NaOH naoh->reaction_vessel separation Separate Aqueous Layer stirring->separation acidification Acidify to pH 1 (Conc. HCl) separation->acidification extraction Extract with CH2Cl2 acidification->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation final_product 2,2-Dibromo-1-methyl- cyclopropanecarboxylic acid evaporation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_emulsion Solutions for Emulsion cluster_solutions_purity Solutions for Low Purity start Problem Encountered low_yield Low Yield start->low_yield emulsion Emulsion during Workup start->emulsion low_purity Low Purity start->low_purity check_ptc Check PTC Activity/Amount low_yield->check_ptc increase_stirring Increase Stirring Rate low_yield->increase_stirring control_temp Control Temperature low_yield->control_temp add_brine Add Saturated Brine emulsion->add_brine gentle_mixing Gentle Mixing emulsion->gentle_mixing filter_celite Filter through Celite emulsion->filter_celite check_time Ensure Sufficient Reaction Time low_purity->check_time proper_acidification Ensure pH 1 for Extraction low_purity->proper_acidification recrystallize Recrystallize Product low_purity->recrystallize

Caption: Troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Optimizing Phase Transfer Catalysis for Dibromocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phase transfer catalysis (PTC) for dibromocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of phase transfer catalysis (PTC) in dibromocyclopropanation?

A1: Phase transfer catalysis facilitates the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. In dibromocyclopropanation, a strong aqueous base (like NaOH or KOH) deprotonates bromoform (CHBr₃) at the interface of the two phases to form the tribromomethyl anion (CBr₃⁻). The phase-transfer catalyst, usually a quaternary ammonium salt, then transports this anion into the organic phase where it eliminates a bromide ion to generate highly reactive dibromocarbene (:CBr₂). The dibromocarbene then reacts with an alkene in the organic phase to form the desired dibromocyclopropane. This process avoids the need for anhydrous conditions and expensive bases.

Q2: How do I select an appropriate phase-transfer catalyst for my reaction?

A2: The choice of a phase-transfer catalyst is critical for reaction efficiency. Quaternary ammonium salts are commonly used. Factors to consider include the catalyst's lipophilicity, stability under strong basic conditions, and cost. For many standard applications, benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) offer a good balance of reactivity and cost-effectiveness. For more challenging substrates, catalysts with greater lipophilicity may be required to enhance the transfer of the tribromomethyl anion into the organic phase.

Q3: What is the optimal concentration of the phase-transfer catalyst?

A3: Typically, the catalyst is used in concentrations ranging from 1 to 5 mol% relative to the alkene. A higher catalyst concentration can increase the reaction rate by facilitating more efficient transfer of the reactive species. However, excessively high concentrations can lead to the formation of emulsions, which can complicate the work-up procedure. It is advisable to start with a lower concentration (e.g., 1-2 mol%) and gradually increase it if the reaction rate is too slow.

Q4: Which base and concentration should I use?

A4: Concentrated aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the standard bases for this reaction. A 50% (w/w) aqueous solution of NaOH is traditionally used.[1] However, in some cases, particularly in flow chemistry systems, a slightly lower concentration, such as 40% (w/w) NaOH, can prevent issues like clogging due to the high viscosity of the base solution.[1] The choice between NaOH and KOH can influence the reaction rate, with KOH sometimes offering higher reactivity.

Q5: Can I use solvents other than chloroform or bromoform?

A5: Bromoform is the reagent that serves as the dibromocarbene precursor. The organic solvent for the reaction should be inert to the reaction conditions (strong base, reactive carbene). Dichloromethane is a common choice. Toluene and hexane are also viable options and can sometimes help in minimizing emulsion formation. The choice of solvent can influence the solubility of the substrate and the catalyst, thereby affecting the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient stirring. 2. Inactive catalyst. 3. Insufficient base concentration or strength. 4. Low reaction temperature. 5. Deactivated bromoform.1. Increase the stirring speed to at least 600 rpm to ensure a large interfacial area between the aqueous and organic phases. 2. Use a fresh batch of the phase-transfer catalyst. Ensure it has been stored under appropriate conditions. 3. Use a freshly prepared 50% (w/w) aqueous NaOH or KOH solution. 4. Gently warm the reaction mixture. While many reactions proceed at room temperature, some substrates may require mild heating. 5. Use freshly distilled or high-purity bromoform.
Formation of a Stable Emulsion 1. High concentration of the phase-transfer catalyst. 2. High stirring speed. 3. Unfavorable solvent choice. 4. Inappropriate phase volume ratio.1. Reduce the catalyst concentration to 1-2 mol%. 2. While vigorous stirring is necessary, excessive speeds can promote emulsification. Find an optimal speed that ensures good mixing without persistent emulsion. 3. Consider switching to a less polar solvent like toluene or hexane. 4. Adjust the volume ratio of the aqueous and organic phases. Adding a saturated solution of NaCl (brine) during work-up can help to break the emulsion.
Formation of Side Products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water-sensitive functional groups on the substrate.1. Run the reaction at room temperature or below. Exothermic reactions may require an ice bath for cooling. 2. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. 3. Protect sensitive functional groups prior to the cyclopropanation reaction.
Reaction is Too Slow 1. Insufficient catalyst concentration. 2. Low stirring speed. 3. Low base concentration. 4. Electron-deficient alkene.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 2. Ensure vigorous stirring to maximize the interfacial area. 3. Ensure the use of a concentrated (50% w/w) base solution. 4. Electron-deficient alkenes are less reactive towards the electrophilic dibromocarbene. In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Dibromocyclopropanation of Styrene

EntryCatalyst (mol%)Base (Concentration)SolventTemperature (°C)Time (h)Yield (%)
1TEBA (4)NaOH (50%)CH₂Cl₂RT285
2TBAB (5)NaOH (50%)CH₂Cl₂RT382
3BTEAC (2)KOH (50%)TolueneRT2.588
4TEBA (4)NaOH (40%)CH₂Cl₂RT478

Note: Data compiled from various sources for illustrative purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Batch Dibromocyclopropanation of Styrene

Materials:

  • Styrene

  • Bromoform (CHBr₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

  • Benzyltriethylammonium chloride (BTEAC)

  • Dichloromethane (CH₂Cl₂)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Tachometer for monitoring stirring speed.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, add styrene (e.g., 10 mmol) and dichloromethane (50 mL).

  • Addition of Catalyst and Base: To the stirred solution, add benzyltriethylammonium chloride (0.2 mmol, 2 mol%).

  • Addition of Bromoform: Add bromoform (15 mmol, 1.5 equivalents) to the mixture.

  • Initiation of Reaction: Begin vigorous stirring (approximately 600-800 rpm) and slowly add the 50% aqueous NaOH solution (20 mL) dropwise via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature at or near room temperature. An ice bath can be used if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), stop the stirring and allow the layers to separate. Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 30 mL). If an emulsion forms, add a saturated solution of NaCl (brine) to aid in phase separation.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,1-dibromo-2-phenylcyclopropane.

Visualizations

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Interface Interface cluster_Organic Organic Phase OH OH⁻ CHBr3_interface CHBr₃ OH->CHBr3_interface Deprotonation Na Na⁺ CBr3_aq ⁻CBr₃ PTC_CBr3_interface Q⁺⁻CBr₃ CBr3_aq->PTC_CBr3_interface H2O H₂O CHBr3_interface->CBr3_aq PTC_interface Q⁺X⁻ PTC_interface->PTC_CBr3_interface Anion Exchange PTC_CBr3_org Q⁺⁻CBr₃ PTC_CBr3_interface->PTC_CBr3_org Phase Transfer Alkene Alkene Product Dibromocyclopropane Alkene->Product Cycloaddition Dibromocarbene :CBr₂ Dibromocarbene->Product PTC_CBr3_org->Dibromocarbene Elimination of Br⁻ PTC_Br_org Q⁺Br⁻ PTC_CBr3_org->PTC_Br_org PTC_Br_org->PTC_interface Catalyst Regeneration Troubleshooting_Workflow Start Low Yield or No Reaction CheckStirring Is stirring vigorous (>600 rpm)? Start->CheckStirring IncreaseStirring Increase Stirring Speed CheckStirring->IncreaseStirring No CheckCatalyst Is the catalyst fresh and at optimal concentration (1-5 mol%)? CheckStirring->CheckCatalyst Yes IncreaseStirring->CheckCatalyst OptimizeCatalyst Use fresh catalyst / Optimize concentration CheckCatalyst->OptimizeCatalyst No CheckBase Is the base concentrated (e.g., 50% NaOH)? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase UseFreshBase Prepare fresh, concentrated base CheckBase->UseFreshBase No CheckReagents Are alkene and bromoform pure? CheckBase->CheckReagents Yes UseFreshBase->CheckReagents PurifyReagents Purify starting materials CheckReagents->PurifyReagents No ConsiderTemp Consider mild heating CheckReagents->ConsiderTemp Yes PurifyReagents->ConsiderTemp Success Problem Resolved ConsiderTemp->Success

References

Technical Support Center: Spectroscopic Analysis for Monitoring 2,2-dibromo-1-methylcyclopropanecarboxylic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectroscopic techniques to monitor the reaction progress of 2,2-dibromo-1-methylcyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which spectroscopic techniques are most suitable for monitoring reactions involving this compound?

A1: The most suitable techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each offers unique advantages:

  • ¹H NMR spectroscopy is excellent for in-situ monitoring, providing detailed structural information and allowing for the quantification of reactants, products, and intermediates.[1]

  • FTIR spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, is well-suited for real-time analysis of changes in functional groups, such as the carbonyl group of the carboxylic acid and the formation or disappearance of other bonds.

  • UV-Vis spectroscopy can be effective if the reactants, intermediates, or products have a chromophore or if the reaction involves a change in conjugation. It is particularly useful for kinetic studies.

Q2: What are the expected key spectral changes during a typical reaction of this compound?

A2: The expected spectral changes will depend on the specific reaction. Two common scenarios are its synthesis from methacrylic acid and a subsequent ring-opening reaction.

  • For the synthesis from methacrylic acid and bromoform:

    • In ¹H NMR , the disappearance of the vinyl proton signals of methacrylic acid (around 5.7 and 6.3 ppm) and the appearance of signals corresponding to the cyclopropyl protons and the methyl group in the product.[2]

    • In FTIR , the disappearance of the C=C stretch of methacrylic acid (around 1630 cm⁻¹) and the appearance of bands associated with the cyclopropane ring. The characteristic broad O-H stretch (around 3300-2500 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of the carboxylic acid will be present in both reactant and product.[3]

  • For a ring-opening reaction:

    • In ¹H NMR , the disappearance of the characteristic cyclopropyl proton signals and the appearance of new signals corresponding to the ring-opened product (e.g., alkenyl or substituted alkane protons).

    • In FTIR , the disappearance of vibrational modes associated with the cyclopropane ring and the appearance of new bands corresponding to the functional groups in the product. For example, the formation of a C=C bond would show a new peak around 1640-1680 cm⁻¹.

Q3: How can I quantify the reaction progress using spectroscopic data?

A3: Quantification can be achieved by integrating the area of specific peaks in the spectra that are unique to the reactant and product.

  • In NMR , the integral of a peak is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a disappearing reactant peak to a stable internal standard or a growing product peak, the relative concentrations can be determined over time.

  • In FTIR and UV-Vis , the absorbance at a specific wavenumber or wavelength is proportional to the concentration of the absorbing species, according to the Beer-Lambert law. A calibration curve can be created by measuring the absorbance of known concentrations of the reactant and product to accurately determine their concentrations during the reaction.[4]

Troubleshooting Guides

¹H NMR Reaction Monitoring
Issue Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio. Low sample concentration. Insufficient number of scans.Increase the concentration of the reaction mixture if possible. Increase the number of scans per time point, but be mindful that this will decrease the time resolution of your kinetic data.[1]
Broad or distorted peaks. Poor shimming. Sample inhomogeneity. Temperature gradients in the NMR tube.Perform a quick shim on the sample before starting the kinetic measurements.[5] Ensure all components are fully dissolved in the NMR solvent. Allow the sample to equilibrate to the desired temperature before starting the reaction and data acquisition.
Inconsistent peak integrals. Phasing errors. Baseline distortion.Carefully phase the first spectrum and apply the same phasing parameters to all subsequent spectra in the kinetic series. Use a baseline correction algorithm.
Reaction appears to be stalled or not proceeding. Incorrect reaction conditions (temperature, catalyst, etc.). NMR tube not at the correct temperature.Verify the reaction conditions. Use a dummy sample to pre-heat the NMR probe to the desired reaction temperature before inserting your actual sample.[1]
ATR-FTIR Reaction Monitoring
Issue Possible Cause Troubleshooting Steps
No or weak signal from the reaction mixture. Poor contact between the ATR crystal and the sample. The depth of penetration of the evanescent wave is insufficient.Ensure the ATR probe is fully immersed in the reaction mixture. If possible, gently agitate the solution to ensure good contact. Consider using a different ATR crystal material with a higher refractive index to increase the depth of penetration.
Baseline drift or fluctuations. Changes in temperature or background conditions. Fouling of the ATR crystal.Allow the instrument and reaction to reach thermal equilibrium. Collect a new background spectrum periodically if the reaction is long. Clean the ATR crystal thoroughly between experiments. If fouling occurs during the reaction, it may be necessary to stop, clean, and restart.[6]
Spurious peaks in the spectrum. Contamination of the ATR crystal. Atmospheric water vapor or CO₂.Clean the crystal with an appropriate solvent. Purge the sample compartment with dry nitrogen or air to minimize atmospheric interference.[7]
UV-Vis Reaction Monitoring
Issue Possible Cause Troubleshooting Steps
Unstable or noisy baseline. Fluctuations in the lamp output. Bubbles in the cuvette. Particulate matter in the sample.Allow the spectrophotometer lamp to warm up and stabilize before starting the experiment.[8] Degas the solvent or gently tap the cuvette to remove bubbles. Filter the reaction mixture if it contains suspended solids.
Absorbance values are too high (> 2 AU). The sample is too concentrated.Dilute the sample. The Beer-Lambert law is generally linear only for absorbances up to about 1.5-2 AU.[4]
Negative absorbance values. Incorrect blanking procedure. The reference cuvette is dirty or mismatched.Ensure you are using the same solvent for the blank as is used in the reaction. Use clean, matched cuvettes for the blank and the sample.
Reaction appears complete almost instantaneously. The reaction is too fast for manual mixing and measurement.Consider using a stopped-flow apparatus for very fast reactions.

Experimental Protocols

Protocol 1: In-Situ ¹H NMR Reaction Monitoring
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a separate solution of the other reactant(s) in the same deuterated solvent.

    • If quantification is desired, add a known amount of an internal standard (a compound with a simple spectrum that does not react or overlap with reactant or product signals) to one of the solutions.

  • Instrument Setup:

    • Insert a "dummy" NMR tube containing only the deuterated solvent into the spectrometer.

    • Lock and shim the spectrometer at the desired reaction temperature.[1]

  • Reaction Initiation and Data Acquisition:

    • Remove the dummy tube and quickly insert the NMR tube containing the solution of this compound.

    • Allow the sample to thermally equilibrate for a few minutes.

    • Acquire a spectrum of the starting material.

    • Inject the second reactant into the NMR tube using a syringe.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. Use a sufficient number of scans to obtain good signal-to-noise, but keep the acquisition time short relative to the reaction half-life.[1]

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the starting material, product(s), and internal standard.

    • Plot the change in integral values over time to obtain the reaction profile.

Protocol 2: Real-Time ATR-FTIR Reaction Monitoring
  • Instrument Setup:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • If the reaction is to be run in a solvent, collect a background spectrum of the solvent.

  • Reaction Setup:

    • Set up the reaction in a vessel that allows for the immersion of the ATR probe.

    • Ensure there is adequate stirring to maintain a homogeneous mixture and good contact with the ATR crystal.

  • Data Acquisition:

    • Immerse the ATR probe in the reaction solvent (if any) and add the this compound.

    • Begin collecting spectra at regular intervals.

    • Add the second reactant to initiate the reaction.

    • Continue collecting spectra throughout the course of the reaction.

  • Data Analysis:

    • Identify the key vibrational bands for the reactant and product.

    • Plot the absorbance of these bands as a function of time to monitor the reaction progress.

Protocol 3: UV-Vis Kinetic Study
  • Sample Preparation:

    • Prepare stock solutions of known concentrations of this compound and the other reactant(s) in a UV-transparent solvent.

  • Wavelength Selection:

    • Acquire a full UV-Vis spectrum of the starting material and, if possible, the final product.

    • Select a wavelength where there is a significant change in absorbance during the reaction (ideally where the reactant absorbs strongly and the product does not, or vice versa).

  • Kinetic Run:

    • Place a cuvette containing the solution of this compound in the spectrophotometer and zero the instrument.

    • Quickly add the second reactant to the cuvette, mix thoroughly, and immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • If the relationship between absorbance and concentration is known (from a Beer-Lambert plot), convert the absorbance data to concentration data.

    • Analyze the concentration versus time data to determine the reaction order and rate constant.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for the Synthesis of this compound

CompoundFunctional GroupExpected Chemical Shift (ppm)Multiplicity
Methacrylic Acid (Reactant)=CH₂5.7 - 6.3m
-CH₃~1.9s
-COOH10 - 13br s
This compound (Product)Cyclopropyl CH₂1.0 - 2.0m
-CH₃~1.5s
-COOH10 - 13br s

Table 2: Hypothetical FTIR Data for a Ring-Opening Reaction

Functional GroupWavenumber (cm⁻¹)Expected Change
C-H (cyclopropyl)~3100Disappearance
C=O (carboxylic acid)~1700May shift slightly
O-H (carboxylic acid)3300 - 2500 (broad)Remains
C=C (alkenyl product)~1650Appearance

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Reactant Solutions Inst_Setup Instrument Setup & Calibration Init_Rxn Initiate Reaction Inst_Setup->Init_Rxn Monitor Monitor Spectroscopic Signal Init_Rxn->Monitor Process Process Spectra Monitor->Process Quantify Quantify Reactants/Products Process->Quantify Kinetics Determine Kinetics Quantify->Kinetics Troubleshooting_Logic Start Problem with Spectroscopic Data Check_Sample Is the sample prepared correctly? (Concentration, Purity, Solvent) Start->Check_Sample Sub_Sample Sample Issue? Check_Sample->Sub_Sample Check_Inst Is the instrument functioning correctly? (Calibration, Warm-up, Cleanliness) Sub_Inst Instrument Issue? Check_Inst->Sub_Inst Check_Method Is the acquisition method appropriate? (Scans, Wavelength, Time Interval) Sub_Method Method Issue? Check_Method->Sub_Method Sub_Sample->Check_Inst No Fix_Sample Remake Sample / Adjust Concentration Sub_Sample->Fix_Sample Yes Sub_Inst->Check_Method No Fix_Inst Recalibrate / Clean / Allow to Stabilize Sub_Inst->Fix_Inst Yes Fix_Method Optimize Acquisition Parameters Sub_Method->Fix_Method Yes Resolved Problem Resolved Sub_Method->Resolved No (Consult Expert) Fix_Sample->Resolved Fix_Inst->Resolved Fix_Method->Resolved

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methylcyclopropanecarboxylic Acid: Alternative Methodologies and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of bioactive molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide provides a comparative overview of three prominent methods for the synthesis of 1-methylcyclopropanecarboxylic acid: the gem-dihalide intermediate method, the intramolecular cyclization of a γ-halo precursor, and the malonic ester synthesis route. Each method is presented with a detailed experimental protocol and a summary of key performance indicators to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Performance Data

The following table summarizes the key quantitative data for the three synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Gem-Dihalide IntermediateMethod 2: Intramolecular CyclizationMethod 3: Malonic Ester Synthesis
Starting Materials Methacrylonitrile, Chloroformγ-Chlorobutyronitrile derivativeDiethyl methylmalonate, 1,2-Dibromoethane
Overall Yield ~85-95%[1]~70-80% (estimated for 1-methyl derivative)~60-70% (estimated)
Purity >95%[1]High (distillation typical)High (distillation typical)
Reaction Steps 3 (Cyclopropylation, Dehalogenation, Hydrolysis)2 (Cyclization, Hydrolysis)3 (Alkylation, Hydrolysis, Decarboxylation)
Key Reagents Sodium hydroxide, Chloroform, Sodium metalSodium hydroxideSodium ethoxide, 1,2-Dibromoethane
Reaction Temperature 25-40°C (Cyclopropylation/Dehalogenation)[1]Steam bath temperature (~100°C)Reflux in ethanol (~78°C)
Reaction Time Several hours per step~3.5 hours for cyclization and initial hydrolysisSeveral hours
Scalability Demonstrated on a multi-gram scale[1]Potentially scalableScalable, common in industrial processes
Safety Considerations Use of chloroform (carcinogen), Sodium metal (highly reactive)Evolution of isocyanides (toxic)Use of sodium ethoxide (corrosive)

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic method.

gem_dihalide_synthesis methacrylonitrile Methacrylonitrile gem_dihalide 2,2-Dichloro-1-methylcyclopropylnitrile methacrylonitrile->gem_dihalide NaOH, CHCl3 dehalogenated 1-Methylcyclopropylnitrile gem_dihalide->dehalogenated Na, Toluene/Ethanol/H2O final_product 1-Methylcyclopropanecarboxylic Acid dehalogenated->final_product NaOH, H2O then H+

Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via a gem-dihalide intermediate.

intramolecular_cyclization gamma_chloro γ-Chloro-α-methylbutyronitrile cyclopropyl_nitrile 1-Methylcyclopropylnitrile gamma_chloro->cyclopropyl_nitrile NaOH, heat final_product 1-Methylcyclopropanecarboxylic Acid cyclopropyl_nitrile->final_product H2O, H2SO4, heat

Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via intramolecular cyclization.

malonic_ester_synthesis methylmalonate Diethyl methylmalonate cyclopropane_diester Diethyl 1-methylcyclopropane-1,1-dicarboxylate methylmalonate->cyclopropane_diester 1. NaOEt 2. 1,2-Dibromoethane dicarboxylic_acid 1-Methylcyclopropane-1,1-dicarboxylic acid cyclopropane_diester->dicarboxylic_acid 1. NaOH, H2O 2. H+ final_product 1-Methylcyclopropanecarboxylic Acid dicarboxylic_acid->final_product Heat (Decarboxylation)

Caption: Synthetic pathway for 1-methylcyclopropanecarboxylic acid via malonic ester synthesis.

Experimental Protocols

Method 1: Synthesis via Gem-Dihalide Intermediate

This method involves the cyclopropylation of a methacrylic derivative to form a gem-dihalide, followed by dehalogenation and hydrolysis. The following protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 2,2-Dichloro-1-methylcyclopropylnitrile

  • To a stirred solution of sodium hydroxide (40 g, 1 mol) in water (100 mL), add methacrylonitrile (33.5 g, 0.5 mol) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 2.3 g, 0.01 mol).

  • Cool the mixture to 25-30°C and add chloroform (60 g, 0.5 mol) dropwise while maintaining the temperature.

  • Stir the reaction mixture vigorously for 4-6 hours at 30°C.

  • After the reaction is complete, add water (100 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,2-dichloro-1-methylcyclopropylnitrile.

Step 2: Synthesis of 1-Methylcyclopropylnitrile

  • In a three-necked flask equipped with a mechanical stirrer, add sodium metal (6.9 g, 0.3 mol) to anhydrous toluene (120 mL) and heat until the sodium melts. Stir vigorously to form a sodium sand.

  • Under a nitrogen atmosphere, remove the toluene and wash the sodium sand with anhydrous tetrahydrofuran (100 mL).

  • Add a solution of 2,2-dichloro-1-methylcyclopropylnitrile (15.0 g, 0.1 mol) in anhydrous tetrahydrofuran (50 mL) to the sodium suspension.

  • Carefully add a mixture of ethanol/water (19:2 v/v, 30 mL) dropwise, maintaining the reaction temperature at 20-40°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and evaporate the solvent to obtain 1-methylcyclopropylnitrile. The reported yield for this step is 92.6% with a purity of >95%.[1]

Step 3: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid

  • To 1-methylcyclopropylnitrile (8.1 g, 0.1 mol), add a 30% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 1-methylcyclopropanecarboxylic acid. The reported yield for this step is 93.1% with a purity of >95%.[1]

Method 2: Intramolecular Cyclization of a γ-Halo Precursor

This method relies on the base-mediated intramolecular cyclization of a γ-halo-α-methylnitrile or ester, followed by hydrolysis. The protocol for the parent acid has been well-established, and a similar approach can be applied to the 1-methyl derivative.

Step 1 & 2: Cyclization and In-situ Hydrolysis

  • In a round-bottomed flask equipped with a reflux condenser, place powdered sodium hydroxide (37.5 g, 0.94 mol) and γ-chloro-α-methylbutyronitrile (26.3 g, 0.2 mol).

  • Heat the mixture on a steam bath. A vigorous reaction will occur.

  • After the initial reaction subsides (approximately 1 hour), cautiously add water in small portions (initially 15-20 mL, then larger portions) over 2 hours, with continued heating, until a total of 100 mL has been added.

  • Continue heating and stirring for an additional 1.5 hours to complete the hydrolysis of the nitrile.

  • Cool the reaction mixture in an ice bath and acidify with a cold solution of concentrated sulfuric acid (40 g) in crushed ice (60 g).

  • Extract the cold aqueous solution with diethyl ether (3 x 100 mL).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain 1-methylcyclopropanecarboxylic acid.

Method 3: Malonic Ester Synthesis

This classic approach involves the alkylation of a methyl-substituted malonic ester with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 1-methylcyclopropane-1,1-dicarboxylate

  • Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL) in a flask equipped with a reflux condenser and a dropping funnel.

  • To the sodium ethoxide solution, add diethyl methylmalonate (17.4 g, 0.1 mol) dropwise.

  • After the addition is complete, add 1,2-dibromoethane (18.8 g, 0.1 mol) dropwise and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, pour it into water (100 mL), and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 1-methylcyclopropane-1,1-dicarboxylate.

Step 2: Hydrolysis to 1-Methylcyclopropane-1,1-dicarboxylic acid

  • To the crude diester from the previous step, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (50 mL).

  • Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1.

  • The dicarboxylic acid may precipitate upon cooling. If not, extract the aqueous solution with diethyl ether.

  • Dry the organic extracts or the filtered solid to obtain 1-methylcyclopropane-1,1-dicarboxylic acid.

Step 3: Decarboxylation to 1-Methylcyclopropanecarboxylic Acid

  • Gently heat the 1-methylcyclopropane-1,1-dicarboxylic acid obtained in the previous step to its melting point (and slightly above) until the evolution of carbon dioxide ceases.

  • The resulting crude 1-methylcyclopropanecarboxylic acid can be purified by distillation under reduced pressure.

Conclusion

The choice of synthetic method for 1-methylcyclopropanecarboxylic acid will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. The gem-dihalide intermediate method offers high yields and purity, making it an attractive option for laboratory-scale synthesis, although it involves the use of hazardous reagents like chloroform and sodium metal.[1] The intramolecular cyclization route is a more direct approach but may offer slightly lower yields. The malonic ester synthesis is a versatile and well-established method that is amenable to scale-up, though it involves multiple steps. By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate pathway for their synthetic goals.

References

A Comparative Analysis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid and 2,2-dibromo-1-methylcyclopropanecarboxylic acid: Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and anticipated reactivity of 2,2-dichloro-1-methylcyclopropanecarboxylic acid and 2,2-dibromo-1-methylcyclopropanecarboxylic acid. These gem-dihalocyclopropane derivatives are valuable intermediates in organic synthesis, offering a unique combination of steric and electronic properties. The choice between the chloro- and bromo-substituted analogs can significantly impact reaction outcomes, yields, and the feasibility of subsequent transformations. This document aims to provide an objective comparison supported by available experimental data to aid in the selection of the appropriate building block for your research.

I. Synthesis and Yield Comparison

The synthesis of both 2,2-dichloro-1-methylcyclopropanecarboxylic acid and this compound can be achieved via the dihalocarbene addition to methacrylic acid. Experimental data from a patented procedure demonstrates a notable difference in the isolated yields of these two compounds under similar reaction conditions.

CompoundStarting MaterialsReagentsYield (%)Purity (%)
2,2-dichloro-1-methylcyclopropanecarboxylic acidMethacrylic acid, ChloroformSodium hydroxide, Triethylbenzylammonium bromide86.2>95
This compound Methacrylic acid, Bromoform Sodium hydroxide, Triethylbenzylammonium bromide 93.6 >95

The data clearly indicates that the synthesis of the dibromo analog proceeds with a significantly higher yield compared to the dichloro compound. This suggests that the reaction of bromoform to generate dibromocarbene and its subsequent addition to methacrylic acid is more efficient under these phase-transfer catalysis conditions.

II. Experimental Protocols

A general procedure for the synthesis of 2,2-dihalo-1-methylcyclopropanecarboxylic acids is described below, based on the referenced patent literature.

Synthesis of 2,2-dichloro-1-methylcyclopropanecarboxylic acid:

  • Reaction Setup: To a 500 ml three-neck round bottom flask equipped with a mechanical stirrer, add 25.8 g (0.3 mol) of methacrylic acid, 100 ml of chloroform, and 0.5 g of triethylbenzylammonium bromide.

  • Addition of Base: While stirring vigorously, add 160 ml of a 30% aqueous solution of sodium hydroxide.

  • Reaction: Continue stirring at room temperature for 4 hours.

  • Work-up: Stop stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase.

  • Acidification: Carefully add 80 ml of concentrated hydrochloric acid dropwise to the aqueous phase with stirring until the pH reaches 1.

  • Extraction: Continue stirring for an additional 30 minutes, then extract the aqueous phase with methylene chloride.

  • Isolation: Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to yield 2,2-dichloro-1-methylcyclopropylcarboxylic acid.

Synthesis of this compound:

The same procedure as above is followed, with the substitution of chloroform with an equimolar amount of bromoform. This modification leads to the formation of 2,2-dibromo-1-methylcyclopropylcarboxylic acid in a higher yield.[1][2]

III. Reactivity Comparison

The primary factor governing the reactivity of these compounds in reactions involving the cleavage of the carbon-halogen bond is the inherent strength of the C-Cl versus the C-Br bond. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. This fundamental difference leads to the general expectation that This compound will be more reactive in reactions such as:

  • Reductive Dehalogenation: The removal of one or both halogen atoms is a common transformation for gem-dihalocyclopropanes. The greater lability of the C-Br bond suggests that the dibromo compound will undergo reduction more readily. For instance, treatment with reagents like tributyltin hydride is known to selectively monodehalogenate gem-dibromocyclopropanes, while similar reactions with gem-dichlorocyclopropanes are often unsuccessful.

  • Ring-Opening Reactions: Many synthetic applications of gem-dihalocyclopropanes involve the opening of the strained three-membered ring. This process is often initiated by the departure of a halide ion. The better leaving group ability of bromide compared to chloride would facilitate such ring-opening pathways for the dibromo analog.

  • Formation of Allenes: Under the influence of strong bases, gem-dihalocyclopropanes can undergo elimination to form allenes. The initial step of this reaction involves the abstraction of a proton and the subsequent elimination of a halide. The weaker C-Br bond would likely lead to a faster rate of elimination for the dibromo compound.

Conversely, in reactions where the halogen atoms are not directly involved, such as esterification of the carboxylic acid group, the difference in reactivity is expected to be minimal. The electronic effects of the dihalo-substituents on the acidity of the carboxylic acid are likely to be similar, and the steric hindrance around the carboxyl group is nearly identical for both molecules.

IV. Visualized Workflows and Concepts

SynthesisComparison cluster_chloro Synthesis of Dichloro- derivative cluster_bromo Synthesis of Dibromo- derivative chloro_start Methacrylic Acid + Chloroform chloro_reagents NaOH / TEBAB chloro_start->chloro_reagents Phase-Transfer Catalysis chloro_product 2,2-dichloro-1-methyl- cyclopropanecarboxylic acid chloro_reagents->chloro_product chloro_yield Yield: 86.2% chloro_product->chloro_yield bromo_start Methacrylic Acid + Bromoform bromo_reagents NaOH / TEBAB bromo_start->bromo_reagents Phase-Transfer Catalysis bromo_product 2,2-dibromo-1-methyl- cyclopropanecarboxylic acid bromo_reagents->bromo_product bromo_yield Yield: 93.6% bromo_product->bromo_yield

Figure 1: Comparative synthesis workflow and yields.

ReactivityComparison cluster_reactants cluster_properties cluster_reactivity title Qualitative Reactivity Comparison (Reactions involving C-X cleavage) dichloro 2,2-dichloro-1-methyl- cyclopropanecarboxylic acid ccl_bond Stronger C-Cl Bond dichloro->ccl_bond dibromo 2,2-dibromo-1-methyl- cyclopropanecarboxylic acid cbr_bond Weaker C-Br Bond dibromo->cbr_bond less_reactive Lower Reactivity ccl_bond->less_reactive more_reactive Higher Reactivity cbr_bond->more_reactive

Figure 2: Logical relationship of bond strength and reactivity.

V. Conclusion

References

A Comparative Guide to Cyclopropanating Agents for α,β-Unsaturated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often employed to enhance potency, modulate metabolic stability, and fine-tune the physicochemical properties of drug candidates. The synthesis of cyclopropyl-containing molecules, particularly from readily available α,β-unsaturated acids and their derivatives, is a critical endeavor in the drug development pipeline. This guide provides an objective comparison of common cyclopropanating agents for this class of substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.

Overview of Common Cyclopropanating Agents

Several methodologies have been developed for the cyclopropanation of α,β-unsaturated carbonyl compounds. The most prominent and widely utilized agents include sulfur ylides in the Corey-Chaykovsky reaction, zinc carbenoids in the Simmons-Smith reaction, samarium-promoted reagents, and transition metal-catalyzed decomposition of diazo compounds. Each method presents a unique set of advantages and limitations in terms of substrate scope, stereoselectivity, and reaction conditions.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of various cyclopropanating agents on α,β-unsaturated acids and their derivatives. The data highlights key metrics such as yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.) where applicable.

Cyclopropanating Agent/MethodSubstrate ExampleProductYield (%)d.r.e.e. (%)Reference
Samarium/Iodoform (E)-Cinnamic acidtrans-2-Phenylcyclopropanecarboxylic acid95>98:2-[1][2]
(Z)-Cinnamic acidcis-2-Phenylcyclopropanecarboxylic acid85>98:2-[1][2]
(E)-4-Chlorocinnamic acidtrans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid92>98:2-[1][2]
Corey-Chaykovsky (Chiral Sulfur Ylide) Methyl (E)-cinnamateMethyl trans-2-phenyl-3-vinylcyclopropane-1-carboxylate95>99:196[3][4]
N-Phenyl (E)-cinnamamidetrans-2-Phenyl-3-vinyl-N-phenylcyclopropane-1-carboxamide89>99:194[3][4]
(E)-Chalcone(trans)-1-Benzoyl-2-phenyl-3-vinylcyclopropane92>99:197[3][4]
Simmons-Smith (Furukawa-modified) CyclohexeneNorcarane90--[5]
Transition Metal-Catalyzed (Rh₂(OAc)₄) Styrene + Ethyl diazoacetateEthyl 2-phenylcyclopropanecarboxylate80-90(cis:trans varies)-General Method

Note: Data for the Simmons-Smith and transition metal-catalyzed reactions are provided for relevant simple alkenes due to a lack of comprehensive tabulated data for α,β-unsaturated acids in the direct search results. The principles of these reactions are applicable, but yields and selectivities may vary.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these transformations is crucial for predicting outcomes and optimizing reaction conditions.

Samarium-Promoted Cyclopropanation

This method offers a direct and highly stereospecific route to cyclopropanecarboxylic acids from their unsaturated precursors without the need for protecting groups.[1][2] The reaction is believed to proceed through a samarium carbenoid intermediate, with the stereochemical outcome dictated by the geometry of the starting olefin.

Samarium_Promoted_Cyclopropanation cluster_reagent_formation Reagent Formation cluster_cyclopropanation Cyclopropanation Sm_metal Sm (metal) ultrasound ))) Sm_metal->ultrasound CHI3 CHI3 CHI3->ultrasound Sm_carbenoid [ICH2SmI] ultrasound->Sm_carbenoid Transition_State Transition State (Coordination of Sm to COOH) Sm_carbenoid->Transition_State Unsaturated_Acid α,β-Unsaturated Carboxylic Acid Unsaturated_Acid->Transition_State Cyclopropyl_Acid Cyclopropanecarboxylic Acid Transition_State->Cyclopropyl_Acid

Caption: Samarium-promoted cyclopropanation workflow.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction typically involves the conjugate addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic attack to form the cyclopropane ring and eliminate a sulfide.[6][7][8][9][10] The use of chiral sulfur ylides can induce high levels of enantioselectivity.[3][4]

Corey_Chaykovsky_Reaction cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation Sulfonium_Salt R2S+-CH3 X- Sulfur_Ylide R2S+-CH2- Sulfonium_Salt->Sulfur_Ylide Base Base Base->Sulfur_Ylide Deprotonation Enolate_Intermediate Enolate Intermediate Sulfur_Ylide->Enolate_Intermediate Unsaturated_Ester α,β-Unsaturated Ester/Amide Unsaturated_Ester->Enolate_Intermediate 1,4-Addition Cyclopropyl_Ester Cyclopropyl Ester/Amide Enolate_Intermediate->Cyclopropyl_Ester Intramolecular SN2

Caption: Corey-Chaykovsky reaction pathway.

Simmons-Smith Reaction

This classic method utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to deliver a methylene group to the double bond. The reaction is thought to proceed through a concerted, "butterfly-type" transition state, which accounts for the observed stereospecificity.[5][11][12][13][14][15]

Caption: Simmons-Smith reaction mechanism.

Experimental Protocols

General Procedure for Samarium-Promoted Cyclopropanation of (E)-Cinnamic Acid[1][2]
  • Reaction Setup: To a flask containing a magnetic stir bar, add samarium metal (6.0 equiv.) and iodoform (5.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Substrate Addition: Add (E)-cinnamic acid (1.0 equiv.) to the mixture.

  • Reaction Conditions: Immerse the flask in an ultrasonic bath and sonicate the mixture for 1 hour at room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the aqueous layer with diethyl ether. Acidify the aqueous layer with 2 M HCl and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for Asymmetric Corey-Chaykovsky Cyclopropanation[3][4]
  • Ylide Generation: To a suspension of a chiral sulfonium salt (1.1 equiv.) in a suitable solvent (e.g., THF), add a base (e.g., NaH or KHMDS, 1.0 equiv.) at a low temperature (e.g., -78 °C) under an inert atmosphere. Stir the mixture for 30-60 minutes.

  • Substrate Addition: Add a solution of the α,β-unsaturated ester or amide (1.0 equiv.) in the same solvent to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)[5]
  • Reaction Setup: To a solution of the alkene (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add diethylzinc (2.0 equiv.) at 0 °C.

  • Reagent Addition: Add diiodomethane (2.0 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Purification: Separate the layers and extract the aqueous layer with the same organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Conclusion

The choice of a cyclopropanating agent for α,β-unsaturated acids and their derivatives is contingent upon the specific requirements of the synthesis, including the desired stereochemical outcome, functional group tolerance, and scalability. For the direct, stereospecific cyclopropanation of unprotected α,β-unsaturated carboxylic acids, the samarium-promoted method is a highly effective option. When high enantioselectivity is the primary goal and the substrate is an ester or amide derivative, the Corey-Chaykovsky reaction with a chiral sulfur ylide is a powerful tool. The Simmons-Smith reaction, particularly with modern modifications, remains a versatile and reliable method for a range of alkenes, although its efficiency with electron-deficient substrates may require optimization. Transition metal-catalyzed methods offer a broad scope but necessitate careful selection of the catalyst and diazo precursor to achieve the desired selectivity. This guide provides a foundational understanding to assist researchers in navigating these choices and accelerating their drug discovery and development efforts.

References

yield comparison of different 2,2-Dibromo-1-methylcyclopropanecarboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthesis route for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, a valuable building block in organic synthesis. The data presented is based on established experimental protocols, offering a clear comparison of yields from different starting materials.

Yield Comparison of Synthesis Routes

The most prominently documented method for synthesizing this compound is through the cyclopropanation of a methacrylate precursor using bromoform. This reaction is typically carried out in a biphasic system with a phase transfer catalyst. The following table summarizes the reported yields for this general route, starting from either methacrylic acid or its methyl ester.

Starting MaterialReagentsYield (%)Purity (%)
Methacrylic acidBromoform, 30% Sodium Hydroxide, Triethylbenzylammonium bromide93.6>95
Methyl methacrylateBromoform, Sodium Hydroxide, Phase Transfer Catalyst93.6 (of the methyl ester)>95

Experimental Protocols

Below are the detailed experimental methodologies for the synthesis of this compound and its methyl ester.

Route 1: From Methacrylic Acid

This protocol describes the direct synthesis of the target carboxylic acid.

Procedure:

  • To a 500 ml three-neck round bottom flask equipped with a mechanical stirrer, add 25.8 g (0.3 mol) of methacrylic acid, 100 ml of bromoform, and 0.5 g of triethylbenzylammonium bromide.

  • While stirring, add 160 ml of a 30% aqueous solution of sodium hydroxide.

  • Continue stirring the mixture at room temperature for 4 hours.

  • After the reaction period, stop the stirring and allow the layers to separate.

  • Separate the aqueous (upper) layer and, with stirring, add 80 ml of concentrated hydrochloric acid dropwise until the pH reaches 1.

  • Stir for an additional 30 minutes.

  • Extract the product with methylene chloride.

  • Combine the organic phases, dry over a suitable drying agent, and evaporate the solvent to yield this compound.[1]

Route 2: From Methyl Methacrylate (followed by hydrolysis)

This two-step protocol involves the synthesis of the methyl ester followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Methyl 2,2-Dibromo-1-methylcyclopropanecarboxylate

  • In a reaction vessel, combine methyl methacrylate, bromoform, and a phase transfer catalyst in the presence of a sodium hydroxide solution.

  • The reaction proceeds to form methyl 2,2-dibromo-1-methylcyclopropylcarboxylate with a reported yield of 93.6% and a purity of >95%.[2]

Step 2: Hydrolysis to this compound

  • The methyl ester obtained in the previous step is subjected to basic hydrolysis (e.g., using sodium hydroxide solution).

  • Following hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis routes described above.

Synthesis_Routes cluster_start Starting Materials cluster_reaction Cyclopropanation cluster_intermediate Intermediate cluster_final Final Product cluster_process Process A Methacrylic Acid C Bromoform, NaOH, Phase Transfer Catalyst A->C P1 Direct Synthesis B Methyl Methacrylate B->C P2 Esterification then Hydrolysis D Methyl 2,2-Dibromo-1-methylcyclopropanecarboxylate C->D from Methyl Methacrylate E This compound C->E from Methacrylic Acid D->E Hydrolysis

Caption: Synthesis pathways to this compound.

References

A Comparative Guide to Cyclopropanation of Methacrylic Acid: Simmons-Smith vs. Bromoform Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane-containing molecules is a critical endeavor, given their prevalence in bioactive compounds. Methacrylic acid, a versatile building block, presents a unique substrate for cyclopropanation. This guide provides an objective comparison of two prominent methods: the Simmons-Smith reaction and bromoform-based cyclopropanation, offering insights into their mechanisms, operational considerations, and expected outcomes.

While specific experimental data for the cyclopropanation of methacrylic acid itself is not extensively documented in readily available literature, this guide draws upon established principles and data from analogous α,β-unsaturated carbonyl systems to provide a comprehensive comparison.

At a Glance: Simmons-Smith vs. Bromoform Cyclopropanation

FeatureSimmons-Smith ReactionBromoform Cyclopropanation
Reagents Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn)Bromoform (CHBr₃), Strong Base (e.g., potassium tert-butoxide)
Reactive Intermediate Zinc Carbenoid (e.g., ICH₂ZnI)Dibromocarbene (:CBr₂)
Mechanism Concerted, cheletropic reactionCarbene addition to the alkene
Stereochemistry Stereospecific (syn-addition)Stereospecific (syn-addition)
Substrate Scope Broad, including electron-rich and electron-poor alkenes. Tolerant of many functional groups.Effective for a range of alkenes.
Directing Groups Proximal hydroxyl or ether groups can direct the stereochemistry of the addition.Generally less sensitive to directing groups.
Product Monosubstituted cyclopropaneGem-dibromocyclopropane
Safety/Handling Diiodomethane is a dense liquid; organozinc reagents can be pyrophoric.Bromoform is a toxic liquid; strong bases require careful handling.
Cost Diiodomethane and diethylzinc can be expensive.Bromoform and potassium tert-butoxide are generally more economical.

Reaction Mechanisms and Pathways

The distinct reactive intermediates in the Simmons-Smith and bromoform cyclopropanation reactions dictate their mechanistic pathways.

Simmons-Smith Reaction Pathway

The Simmons-Smith reaction proceeds through a concerted mechanism involving a zinc carbenoid, which delivers a methylene group to the double bond.

Simmons-Smith Reaction cluster_0 Reagent Formation cluster_1 Cyclopropanation Zn_Cu Zn-Cu Carbenoid ICH₂ZnI Zn_Cu->Carbenoid Ether CH2I2 CH₂I₂ CH2I2->Carbenoid Transition_State Butterfly Transition State Carbenoid->Transition_State Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Transition_State Product Cyclopropyl Acid Transition_State->Product

Caption: General workflow for the Simmons-Smith cyclopropanation of methacrylic acid.

Bromoform Cyclopropanation Pathway

Bromoform cyclopropanation involves the formation of a highly reactive dibromocarbene intermediate, which then adds to the alkene.

Bromoform Cyclopropanation cluster_0 Carbene Formation cluster_1 Cyclopropanation CHBr3 CHBr₃ Carbene :CBr₂ CHBr3->Carbene - HBr Base Strong Base (e.g., KOtBu) Base->Carbene Addition Carbene Addition Carbene->Addition Methacrylic_Acid Methacrylic Acid Methacrylic_Acid->Addition Product Dibromocyclopropyl Acid Addition->Product

Caption: General workflow for the bromoform-based cyclopropanation of methacrylic acid.

Experimental Protocols

Detailed experimental protocols for the cyclopropanation of methacrylic acid are not readily found. However, the following representative procedures for analogous α,β-unsaturated carbonyl compounds can be adapted. Note: These protocols are for informational purposes and should be adapted and optimized for methacrylic acid with appropriate safety precautions.

Representative Simmons-Smith Protocol (Furukawa Modification)

This protocol is adapted from a general procedure for the cyclopropanation of α,β-unsaturated aldehydes.

Materials:

  • α,β-Unsaturated ester (e.g., methyl methacrylate) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diiodomethane (2.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add diiodomethane to the stirred solvent.

  • Slowly add the diethylzinc solution dropwise. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add a solution of the α,β-unsaturated ester in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Bromoform Cyclopropanation Protocol

This protocol is based on the general procedure for the dihalocyclopropanation of alkenes.

Materials:

  • Alkene (e.g., an ester of methacrylic acid) (1.0 eq)

  • Bromoform (CHBr₃) (1.5 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tert-butanol or another suitable solvent

  • Water

  • Dichloromethane (DCM) or ether for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the alkene in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add bromoform to the solution.

  • In a separate flask, prepare a solution of potassium tert-butoxide in the same anhydrous solvent.

  • Slowly add the potassium tert-butoxide solution to the alkene/bromoform mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane or ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Concluding Remarks

Both the Simmons-Smith reaction and bromoform cyclopropanation offer viable pathways for the synthesis of cyclopropane derivatives of methacrylic acid. The choice between the two methods will depend on several factors:

  • Desired Product: The Simmons-Smith reaction yields a simple cyclopropane, while the bromoform method produces a gem-dibromocyclopropane, which can be a handle for further functionalization.

  • Stereochemical Control: For substrates where stereocontrol is crucial and a directing group is present or can be installed, the Simmons-Smith reaction may be advantageous.

  • Cost and Scale: For larger-scale synthesis where cost is a significant factor, the bromoform method is likely to be more economical.

  • Functional Group Tolerance: The Simmons-Smith reaction is known for its excellent functional group tolerance.

Given the electron-withdrawing nature of the carboxylic acid group in methacrylic acid, the reactivity of the double bond is reduced. For the Simmons-Smith reaction, using a more reactive variant, such as the Furukawa modification (diethylzinc), may be beneficial. For the bromoform method, the strong base will deprotonate the carboxylic acid, and the effect of the resulting carboxylate on the reactivity of the double bond towards the electrophilic dibromocarbene should be considered. It is often preferable to use an ester of methacrylic acid to avoid complications with the acidic proton.

Ultimately, the optimal method for the cyclopropanation of methacrylic acid will be determined by the specific goals of the synthesis, available resources, and the desired final product. Empirical evaluation of both methods on the specific substrate is recommended to determine the most efficient and effective route.

A Comparative Guide to 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of cyclopropane rings into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The unique conformational constraints and electronic properties of this three-membered ring system can profoundly influence the biological activity and physical characteristics of a molecule. Among the diverse array of substituted cyclopropanes, 2,2-dihalo-1-methylcyclopropanecarboxylic acids represent a versatile class of building blocks. Their utility stems from the presence of a strained ring, a reactive dihalomethyl group, and a carboxylic acid handle that allows for diverse functionalization.

This guide provides a comparative overview of the synthetic applications of 2,2-dichloro-, 2,2-difluoro-, and 2,2-dibromo-1-methylcyclopropanecarboxylic acids. By examining their synthesis, reactivity, and use in the preparation of valuable compounds, this document aims to inform researchers on the selection of the appropriate dihalogenated cyclopropane for their specific synthetic goals.

Synthesis of Starting Materials

The accessibility of the starting 2,2-dihalo-1-methylcyclopropanecarboxylic acids is a critical factor for their practical application. A common and efficient method for the synthesis of the dichloro and dibromo derivatives involves the dihalocyclopropanation of methacrylic acid.

A Chinese patent describes a general procedure where methacrylic acid is reacted with either chloroform or bromoform in the presence of a phase-transfer catalyst and a strong base. This method provides the desired products in high yields, with the dibromo derivative being formed in a slightly higher yield than its dichloro counterpart under similar conditions.[1]

Table 1: Comparison of the Synthesis of 2,2-Dichloro- and 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

CompoundDihalo-ReagentBaseCatalystYield
2,2-Dichloro-1-methylcyclopropanecarboxylic acidChloroform30% aq. NaOHTriethylbenzylammonium bromide86.2%[1]
This compoundBromoform30% aq. NaOHTriethylbenzylammonium bromide93.6%[1][2]

Information on the synthesis of 2,2-difluoro-1-methylcyclopropanecarboxylic acid is less readily available in the literature, though it is commercially available from several suppliers.

Comparative Reactivity and Synthetic Applications

The synthetic utility of 2,2-dihalo-1-methylcyclopropanecarboxylic acids is largely dictated by the nature of the halogen atoms, which influences the reactivity of the cyclopropane ring and the gem-dihalo center.

Ring-Opening Reactions

A characteristic reaction of gem-dihalocyclopropanes is their propensity to undergo ring-opening reactions, driven by the release of ring strain. The specific products formed depend on the reaction conditions and the nature of the substituents. While general principles of dihalocyclopropane ring-opening are well-established, specific comparative studies on the 1-methylcarboxylic acid derivatives are limited. The increased strain in gem-difluorocyclopropanes is known to lower the temperature required for thermal rearrangements compared to their chloro and bromo counterparts.

Conversion to Other Functional Groups

The carboxylic acid moiety provides a convenient handle for further transformations. A direct comparison of the conversion of 2,2-dichloro- and this compound to their corresponding nitriles has been reported.[1] This transformation is a key step in the synthesis of 1-methylcyclopropanecarboxylic acid.[1]

Table 2: Comparison of the Conversion of Dihalo-acids to Dihalo-nitriles

Starting MaterialProductYield
2,2-Dichloro-1-methylcyclopropanecarboxylic acid2,2-Dichloro-1-methylcyclopropyl nitrile92.6%[1]
This compound2,2-Dibromo-1-methylcyclopropyl nitrile92.7%[1]

As shown in Table 2, both the dichloro and dibromo derivatives undergo this conversion in nearly identical and excellent yields, suggesting minimal difference in reactivity for this particular transformation.

Applications in the Synthesis of Bioactive Molecules

2,2-Dichloro-1-methylcyclopropanecarboxylic acid has been utilized in the solid-phase synthesis of α-hydroxy esters, which are recognized as inhibitors of amyloid-β production.[3] This highlights its potential in the development of therapeutic agents for neurodegenerative diseases.

While specific applications for the 2,2-difluoro-1-methylcyclopropanecarboxylic acid are not well-documented in readily available literature, the unique properties of fluorine in medicinal chemistry suggest its potential as a valuable building block for introducing fluorine into drug candidates. The high electronegativity and small size of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.

The applications of This compound in the synthesis of bioactive molecules are not as specifically documented as its dichloro counterpart in the reviewed literature. However, gem-dibromocyclopropanes are versatile intermediates that can be converted to a range of other functional groups, suggesting its potential utility in the synthesis of complex targets.

Experimental Protocols

General Procedure for the Synthesis of 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids[1][2]

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, add methacrylic acid (0.3 mol, 25.8 g), 100 mL of either chloroform or bromoform, and triethylbenzylammonium bromide (0.5 g). To this mixture, add 160 mL of a 30% aqueous solution of sodium hydroxide and stir vigorously at room temperature for 4 hours. After the reaction is complete, stop the stirring and allow the layers to separate. The lower layer is the organic phase, and the upper layer is the aqueous phase. Separate the layers and acidify the aqueous phase to pH = 1 by the dropwise addition of concentrated hydrochloric acid with stirring. Continue stirring for an additional 30 minutes. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the product.

Visualization of Synthetic Pathways

Synthesis of 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids

Synthesis Synthesis of 2,2-Dihalo-1-methylcyclopropanecarboxylic Acids MA Methacrylic Acid Product 2,2-Dihalo-1-methyl- cyclopropanecarboxylic Acid MA->Product CHX3 CHX3 (X = Cl, Br) CHX3->Product Reagents NaOH, H2O Phase-Transfer Catalyst Reagents->Product

Caption: General synthetic scheme for dihalocyclopropanation.

Transformation to 1-Methylcyclopropanecarboxylic Acid

Transformation Conversion to 1-Methylcyclopropanecarboxylic Acid DihaloAcid 2,2-Dihalo-1-methyl- cyclopropanecarboxylic Acid DihaloNitrile 2,2-Dihalo-1-methyl- cyclopropyl Nitrile DihaloAcid->DihaloNitrile Nitrile Formation Dehalogenation Dehalogenation DihaloNitrile->Dehalogenation FinalProduct 1-Methylcyclopropane- carboxylic Acid Dehalogenation->FinalProduct

Caption: Pathway from dihalo-acids to 1-methylcyclopropanecarboxylic acid.

Conclusion

In comparing the synthetic applications of 2,2-dihalo-1-methylcyclopropanecarboxylic acids, it is evident that the chloro and bromo derivatives are readily accessible and exhibit comparable reactivity in certain transformations, such as nitrile formation. The dichloro derivative has a documented application in the synthesis of potential therapeutics for Alzheimer's disease. The synthetic utility of the difluoro analogue is less explored in the current literature, representing an area ripe for investigation, particularly given the favorable impact of fluorine in drug design. The choice between the dichloro- and dibromo- derivatives may be guided by the slightly higher yield in the synthesis of the latter and the specific requirements of subsequent synthetic steps, as the carbon-halogen bond strength (C-Br < C-Cl) can influence reactivity in reactions involving halogen cleavage. Further research into the comparative reactivity of all three analogues in a wider range of transformations is warranted to fully elucidate their respective advantages and disadvantages as synthetic building blocks.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as a corrosive material.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times to prevent skin and eye contact. All handling of the compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from available chemical databases.

PropertyValueSource
Molecular FormulaC₅H₆Br₂O₂PubChem
Molecular Weight257.91 g/mol PubChem
CAS Number5365-21-9PubChem

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves a multi-step process to ensure safety and regulatory compliance. It is imperative to avoid discharging this chemical into sewer systems or surface waters.[2][3]

Experimental Protocol for Neutralization of Small Spills:

In the event of a small spill, a cautious neutralization step can be undertaken prior to collection for disposal.

  • Containment: Immediately contain the spill using an inert absorbent material such as sand or earth.[2]

  • Neutralization: Prepare a 10% sodium bicarbonate solution. Slowly and carefully add the bicarbonate solution to the contained spill to neutralize the acidic nature of the compound.[2] Be aware that this reaction may generate heat and vapors, and should be performed in a well-ventilated area, preferably within a fume hood.

  • Collection: Once the reaction has ceased, soak up the neutralized mixture with an inert absorbent material.

  • Packaging: Place the absorbed material into a properly labeled, sealed container suitable for hazardous waste.

General Disposal Procedure:

  • Waste Collection: Collect all waste materials containing this compound, including contaminated labware and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical destruction plant or a certified hazardous waste management company.[3] This may involve controlled incineration with flue gas scrubbing.[3]

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[2]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_disposal Disposal Procedure cluster_spill Small Spill Response PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect Waste in Labeled Container FumeHood->CollectWaste ContainSpill Contain Spill with Inert Absorbent FumeHood->ContainSpill StoreWaste Store Safely CollectWaste->StoreWaste ProfessionalDisposal Transfer to Licensed Waste Facility StoreWaste->ProfessionalDisposal Neutralize Neutralize with 10% Sodium Bicarbonate ContainSpill->Neutralize CollectSpill Collect Neutralized Residue Neutralize->CollectSpill CollectSpill->CollectWaste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,2-Dibromo-1-methylcyclopropanecarboxylic acid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. This compound is classified as a flammable liquid and can cause severe skin burns and eye damage.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles/Face ShieldWear chemical safety goggles.[1][2] A face shield should be used in situations with a high potential for splashing.[3] Ensure that eyewash stations are readily accessible.[4]
Hand Protection Chemical-resistant GlovesWear protective gloves.[1][2] Specific glove materials recommended for similar chemicals include barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, or viton.[2] Always inspect gloves for integrity before use.
Body Protection Protective ClothingWear protective clothing.[1][2] A lab coat is the minimum requirement. For tasks with a higher risk of exposure, coveralls or a chemical-resistant suit should be worn.[2] Flame-retardant and antistatic protective clothing is recommended.
Respiratory Protection RespiratorUse only in a well-ventilated area or under a chemical fume hood.[5] If vapors or aerosols are generated, respiratory protection is required. The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to take in case of exposure or a spill.

Emergency ScenarioFirst Aid and Response Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1][6] Seek immediate medical attention from an ophthalmologist.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse the skin with water or shower.[1] Wash the affected area with soap and water.[6] Seek immediate medical attention.[1] Wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult, seek emergency medical attention.[6] If breathing has stopped, perform artificial respiration.[6] Immediately call a poison center or doctor.[1]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[1][6] Seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[7]
Spill Evacuate the area. Do not touch spilled material without proper PPE.[6] Ventilate the area.[6] Use an inert absorbent material (e.g., sand, earth) to contain the spill.[6] Collect the spilled material into a labeled container for disposal.[6] Prevent the spill from entering drains or surface water.[6]

Handling, Storage, and Disposal Plan

Proper handling, storage, and disposal procedures are essential to maintain a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Avoid contact with skin and eyes.[7]

  • Do not breathe vapors or aerosols.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use only non-sparking tools.[1]

  • Ground and bond containers and receiving equipment.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • Keep away from heat and sources of ignition.

Disposal:

  • Dispose of contents and container in accordance with local, state, and federal regulations.[6]

  • Do not let the product enter drains.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh/Measure Chemical prep_setup->prep_weigh handle_reaction Perform Experiment prep_weigh->handle_reaction handle_transfer Transfer Chemical handle_reaction->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_waste Segregate Waste cleanup_ppe->disposal_waste disposal_container Store in Labeled Container disposal_waste->disposal_container disposal_pickup Arrange for Chemical Waste Pickup disposal_container->disposal_pickup

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dibromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dibromo-1-methylcyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.